molecular formula C16H11Cl2N3O2 B178709 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine CAS No. 150727-72-3

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Cat. No.: B178709
CAS No.: 150727-72-3
M. Wt: 348.2 g/mol
InChI Key: SDFQMDWIFGNAGM-UHFFFAOYSA-N
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Description

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine is a useful research compound. Its molecular formula is C16H11Cl2N3O2 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c1-22-11-4-2-3-5-12(11)23-13-14(17)20-16(21-15(13)18)10-6-8-19-9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFQMDWIFGNAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457780
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150727-72-3
Record name 4,6-Dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: A Core Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, a key heterocyclic compound identified by CAS number 150727-72-3.[1] We will explore its chemical identity, physicochemical properties, a plausible synthetic pathway with mechanistic rationale, and its critical role as a versatile intermediate in the landscape of modern drug development, particularly in the synthesis of kinase inhibitors. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering expert insights into its synthesis, characterization, and application.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyrimidine derivative. The core structure features a pyrimidine ring functionalized with two reactive chlorine atoms at the 4 and 6 positions, a pyridyl group at position 2, and a methoxyphenoxy group at position 5. These features, particularly the dichloropyrimidine moiety, make it a valuable and highly reactive scaffold for building more complex molecular architectures.[2]

The fundamental properties of this compound are summarized below. The predicted values provide a useful baseline for experimental design and characterization.

PropertyValueSource
CAS Number 150727-72-3[1][3][4]
IUPAC Name 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine[3][4]
Molecular Formula C₁₆H₁₁Cl₂N₃O₂[1][4]
Molecular Weight 348.18 g/mol [1]
Density (Predicted) 1.376 ± 0.06 g/cm³[1][4]
Boiling Point (Predicted) 372.7 ± 42.0 °C[1][4]
pKa (Predicted) 0.21 ± 0.10[1]
XLogP3 4.2[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is not extensively detailed in publicly available literature as a final product. However, based on established pyrimidine chemistry, a logical and efficient synthetic route can be devised.[5][6][7] The proposed pathway involves a convergent synthesis strategy, beginning with the formation of the core pyrimidine ring, followed by chlorination.

Proposed Synthetic Workflow

The synthesis initiates with a condensation reaction between a substituted malonate and a pyridine-containing amidine to form the pyrimidine ring, which is subsequently chlorinated to yield the target compound.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A Diethyl 2-(2-methoxyphenoxy)malonate C 5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione A->C  NaOEt, EtOH Reflux B 4-Pyridinecarboximidamide B->C E Target Compound: 5-(o-Methoxyphenoxy)-4,6-dichloro- 2-(4-pyridyl)pyrimidine C->E D Phosphorus Oxychloride (POCl₃) D->E  Heat (e.g., 80-100 °C) (Optional: Organic Base)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol and Causality

Step 1: Synthesis of 5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol followed by sodium metal in small portions to generate a fresh solution of sodium ethoxide (NaOEt). The in-situ formation of the strong base is critical for ensuring complete deprotonation of the malonate ester.

  • Reaction: Add diethyl 2-(2-methoxyphenoxy)malonate to the cooled sodium ethoxide solution. Stir for 15 minutes to form the enolate. Subsequently, add 4-pyridinecarboximidamide hydrochloride.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. The elevated temperature drives the cyclocondensation reaction, leading to the formation of the thermodynamically stable pyrimidine ring system.

  • Workup: After cooling, the reaction mixture is poured into ice water and acidified with a dilute acid (e.g., HCl) to a pH of 4-5. This protonates the pyrimidine salt, causing the dihydroxy pyrimidine intermediate to precipitate.

  • Isolation: The resulting solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the pyrimidine-4,6-dione intermediate.

Step 2: Synthesis of this compound

  • Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the dried pyrimidine-4,6-dione intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to 80-100 °C for 4-6 hours. POCl₃ serves as both the reagent and solvent, effectively converting the hydroxyl groups (in their tautomeric keto form) into chloro groups. This is a standard and highly effective method for the chlorination of hydroxypyrimidines.[5] An organic base like N,N-dimethylaniline can be added to catalyze the reaction and scavenge the HCl byproduct.

  • Workup: Carefully cool the reaction mixture and remove the excess POCl₃ under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice. This hydrolyzes any remaining POCl₃.

  • Extraction: The aqueous mixture is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure target compound.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The 4,6-dichloropyrimidine moiety is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[2] The two chlorine atoms possess differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr). This enables the systematic construction of complex molecules with precise three-dimensional orientations required for high-affinity binding to the ATP pocket of a target kinase.

Compounds structurally similar to the topic of this guide are known intermediates in the synthesis of potent tyrosine kinase inhibitors like Bosutinib, which is used in the treatment of chronic myelogenous leukemia (CML).[8][9][10]

Conceptual Workflow: Role as a Core Intermediate

The diagram below illustrates how this compound can serve as a central building block. The C4 and C6 chlorine atoms are displaced in a stepwise manner by different amine nucleophiles (R¹-NH₂ and R²-NH₂) to assemble the final inhibitor.

G A Target Intermediate (Dichloropyrimidine Scaffold) C Monosubstituted Intermediate A->C  SₙAr Reaction 1 (e.g., DIPEA, IPA) B First Nucleophile (e.g., R¹-NH₂) B->C E Final Kinase Inhibitor (Disubstituted Product) C->E  SₙAr Reaction 2 (e.g., Acid catalyst, Heat) D Second Nucleophile (e.g., R²-NH₂) D->E

Caption: Use of the dichloropyrimidine as a scaffold in drug synthesis.

This sequential substitution strategy is fundamental to creating libraries of potential drug candidates for screening. The nature of the R¹ and R² groups can be varied extensively to modulate potency, selectivity, and pharmacokinetic properties.[2]

Analytical Characterization and Quality Control

To ensure the suitability of this intermediate for pharmaceutical synthesis, rigorous analytical characterization is essential. The identity and purity of the compound must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic signals for the protons on the pyridyl ring, the methoxyphenoxy group (including the distinct singlet for the -OCH₃ protons), and any remaining protons on the pyrimidine ring.

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment, including the two carbons bonded to chlorine atoms at characteristic downfield shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a definitive feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A validated method should be used to ensure that purity levels meet the stringent requirements for pharmaceutical intermediates (typically >99%).

Self-validation in a production setting involves consistent results across these orthogonal analytical techniques for every batch produced, ensuring reliability and reproducibility.

Safety and Handling

As with most chlorinated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

This compound, CAS 150727-72-3, is more than just a chemical compound; it is a highly valuable and versatile building block in the synthesis of advanced pharmaceutical agents. Its dichloropyrimidine core provides a robust and reliable platform for constructing complex molecules through sequential SNAr reactions. Understanding its synthesis, properties, and reactivity is crucial for scientists and researchers dedicated to the discovery and development of next-generation therapeutics, particularly in the field of oncology.

References

  • Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)- - ChemBK. (2024). ChemBK. [Link]

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]

  • A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Taylor & Francis Online. [Link]

  • Cai, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4388-4396. National Center for Biotechnology Information. [Link]

  • Cai, W., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. PubMed. [Link]

  • A New and Practical Synthesis of Bosutinib. (2015). ResearchGate. [Link]

  • CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. Pharmaffiliates. [Link]

  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. PubChem. [Link]

  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. National Center for Biotechnology Information. [Link]

  • 5-(2-Methoxyphenoxy)-2,4,6-trihydroxy-pyrimidine. PubChem. [Link]

  • Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • CN110054618A - Pyrimidine or pyridine compounds and their, preparation method and medical usage.
  • Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]

  • 4,6-Dichloro-5-methoxy-pyrimidine. PubMed. [Link]

  • Chen, Z. B., & Wu, J. (2006). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. ResearchGate. [Link]

  • 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]

Sources

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a representative synthetic pathway with mechanistic insights, and explore its potential as a versatile scaffold for building diverse molecular libraries.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS Number 150727-72-3, is a multi-functionalized aromatic heterocycle.[1][2] The structure incorporates three key pharmacophoric elements: a reactive dichloropyrimidine core, a flexible methoxyphenoxy group, and a basic pyridyl moiety. These features make it a valuable intermediate for chemical synthesis.

The molecular formula of the compound is C₁₆H₁₁Cl₂N₃O₂.[1][3] Its calculated molecular weight and other key properties are summarized in the table below. The presence of two chlorine atoms results in a characteristic isotopic pattern in mass spectrometry, which is a crucial validation point for its identification.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 150727-72-3[1][2]
Molecular Formula C₁₆H₁₁Cl₂N₃O₂[1][3]
Molecular Weight 348.18 g/mol [1][3]
Exact Mass 347.023 g/mol [3]
IUPAC Name 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine[3]
Density (Predicted) 1.376 ± 0.06 g/cm³[1][3]
Boiling Point (Predicted) 372.7 ± 42.0 °C[1][3]
XLogP3 (Predicted) 4.2[3]

Below is the two-dimensional structure of the molecule, illustrating the spatial arrangement of its constituent parts.

Sources

The Strategic Intermediate: A Technical Guide to 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. While not an active pharmaceutical ingredient itself, its structural motifs are integral to the development of targeted therapies. This document elucidates its chemical properties, a proposed synthetic pathway, and its significant role in the synthesis of the dual endothelin receptor antagonist, Bosentan. Furthermore, a detailed exploration of the endothelin signaling pathway is presented to provide a clear rationale for the therapeutic relevance of molecules derived from this intermediate.

Introduction: The Unseen Pillar of a Blockbuster Drug

In the intricate world of pharmaceutical development, the final active molecule often stands in the spotlight, overshadowing the critical intermediates that make its existence possible. This compound, with the Chemical Abstracts Service (CAS) number 150727-72-3 , is a prime example of such a crucial, yet often overlooked, chemical entity.[1][2] Its significance lies in its role as a key building block in the synthesis of Bosentan, a first-in-class dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).

The pyrimidine core, a privileged scaffold in medicinal chemistry, is found in a multitude of biologically active compounds, from antiviral agents to anticancer drugs. The specific arrangement of a pyridyl group, a methoxyphenoxy moiety, and reactive chloro-substituents on this pyrimidine core makes this intermediate a highly versatile platform for the construction of complex molecular architectures. This guide will delve into the technical details of this compound, providing insights for researchers engaged in the synthesis of novel therapeutics.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 150727-72-3[1][2]
Molecular Formula C₁₆H₁₁Cl₂N₃O₂[1][3]
Molecular Weight 348.18 g/mol [1][3]
Predicted Density 1.376 ± 0.06 g/cm³[1]
Predicted Boiling Point 372.7 ± 42.0 °C[1]
Structural Features:

The molecule is characterized by a central pyrimidine ring substituted at key positions:

  • C2 Position: A pyridin-4-yl group, which can engage in various intermolecular interactions, including hydrogen bonding and π-stacking.

  • C4 and C6 Positions: Two chloro-substituents, which are excellent leaving groups, providing reactive sites for nucleophilic aromatic substitution (SNAr) reactions. This is the chemical handle that allows for the subsequent steps in the synthesis of Bosentan.

  • C5 Position: An o-methoxyphenoxy group, which contributes to the overall steric and electronic properties of the molecule and is a key pharmacophoric element in the final drug.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Pathway:

The synthesis can be envisioned as a multi-step process starting from readily available precursors. A key strategy involves the condensation of a 1,3-dicarbonyl compound with an amidine, followed by chlorination.

Synthetic Pathway A Diethyl 2-(o-methoxyphenoxy)malonate C 5-(o-Methoxyphenoxy)-2-(4-pyridyl) -4,6(1H,5H)-pyrimidinedione A->C Base-catalyzed condensation B 4-Pyridinecarboxamidine B->C D 5-(o-Methoxyphenoxy)-4,6-dichloro -2-(4-pyridyl)pyrimidine C->D Chlorination (e.g., POCl₃) Endothelin Signaling Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell ETA ETA Receptor PLC Phospholipase C ETA->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Vasoconstriction & Proliferation Ca->Contraction PKC->Contraction ETB ETB Receptor NO_PGI2 NO & PGI₂ Production ETB->NO_PGI2 ET1_Clearance ET-1 Clearance ETB->ET1_Clearance Vasodilation Vasodilation NO_PGI2->Vasodilation ET1 Endothelin-1 (ET-1) ET1->ETA ET1->ETB Bosentan Bosentan Bosentan->ETA Antagonizes Bosentan->ETB Antagonizes

Sources

An In-Depth Technical Guide to the Synthesis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine is a key intermediate in the synthesis of various pharmacologically active molecules, most notably in the development of endothelin receptor antagonists. Its structural complexity, featuring a substituted pyrimidine core, necessitates a multi-step synthetic approach requiring precise control over reaction conditions. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this important compound, intended for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with the formation of a key malonic ester derivative, followed by a cyclization to construct the pyrimidine ring, and culminating in a chlorination step.

Synthesis_Pathway Guaiacol Guaiacol (o-Methoxyphenol) Etherification Step 1: Etherification Guaiacol->Etherification DEC Diethyl Chloromalonate DEC->Etherification DEM Diethyl 2-(2-methoxyphenoxy)malonate Etherification->DEM Cyclization Step 2: Cyclization DEM->Cyclization Pyridinecarboxamidine 4-Pyridinecarboxamidine Hydrochloride Pyridinecarboxamidine->Cyclization Dihydroxy 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine Cyclization->Dihydroxy Chlorination Step 3: Chlorination Dihydroxy->Chlorination POCl3 Phosphorus Oxychloride (POCl3) POCl3->Chlorination FinalProduct This compound Chlorination->FinalProduct

Guaiacol + Diethyl Chloromalonate --(Base, Solvent)--> Diethyl 2-(2-methoxyphenoxy)malonate

Diethyl 2-(2-methoxyphenoxy)malonate + 4-Pyridinecarboxamidine --(Base, Solvent)--> 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine

5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine + POCl3 --(Heat)--> this compound

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: A Framework for Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The specific molecule, 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, is a functionalized dichloropyrimidine derivative. While its precise biological targets and mechanism of action are not yet defined in publicly available literature, its structural features—a di-chlorinated pyrimidine core, a pyridyl group, and a methoxyphenoxy ether linkage—are common in molecules designed to be kinase inhibitors. This guide presents a hypothesized mechanism of action centered on kinase inhibition and provides a comprehensive, step-by-step experimental framework for its validation. The protocols and workflows described herein are designed to provide a robust, self-validating system for elucidating the compound's cellular and molecular activity, guiding future drug development efforts.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a privileged scaffold due to its ability to mimic the purine bases of ATP, enabling it to effectively target the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][4] Consequently, numerous pyrimidine derivatives have been developed as potent and selective kinase inhibitors.[2][4][5]

The subject of this guide, this compound (hereafter referred to as "Compound X"), possesses several key structural motifs:

  • 4,6-Dichloropyrimidine Core: The two chlorine atoms serve as reactive sites for nucleophilic aromatic substitution (SNAr), allowing for further chemical modification to optimize potency and selectivity.[6][7] They are also crucial for establishing interactions within enzyme active sites.

  • 2-(4-pyridyl) Group: The pyridine ring can act as a hydrogen bond acceptor, a common feature for hinge-binding motifs in kinase inhibitors.

  • 5-(o-Methoxyphenoxy) Group: This bulky ether linkage can occupy hydrophobic pockets within the target protein, contributing to binding affinity and selectivity.[1]

Given these features, we hypothesize that Compound X functions as a Type I ATP-competitive kinase inhibitor . This guide outlines the logical progression of experiments required to test this hypothesis, from initial broad screening to detailed mechanistic studies.

Hypothesized Mechanism of Action: Inhibition of Protein Kinase Signaling

We propose that Compound X binds to the ATP-binding pocket of one or more protein kinases, preventing the phosphorylation of downstream substrates. This inhibition would disrupt the signaling cascade controlled by the target kinase, leading to a cellular response such as cell cycle arrest or apoptosis.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Target Kinase (Active) Receptor->Kinase_A Signal Kinase_B Downstream Kinase Kinase_A->Kinase_B Phosphorylates ADP ADP Kinase_A->ADP Substrate Substrate Protein Kinase_B->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Apoptosis, G2/M Arrest) pSubstrate->Response Triggers ATP ATP ATP->Kinase_A Compound_X Compound X Compound_X->Kinase_A Inhibits (ATP-Competitive)

Caption: Hypothesized signaling pathway showing Compound X as an ATP-competitive kinase inhibitor.

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is essential for efficiently identifying the molecular target and validating the mechanism of action. The workflow progresses from broad, high-throughput screening to specific, hypothesis-driven assays.

Experimental_Workflow Start In_Silico Step 1: In Silico Target Prediction Start->In_Silico Kinase_Panel Step 2: In Vitro Kinase Panel Screening In_Silico->Kinase_Panel Guide Target Selection Cell_Viability Step 3a: Cellular Viability Assays Kinase_Panel->Cell_Viability Identifies 'Hit' Kinases Target_Engagement Step 3b: Target Engagement (Western Blot) Cell_Viability->Target_Engagement Confirms Cellular Activity Enzyme_Kinetics Step 4: Mode of Inhibition (Enzyme Kinetics) Target_Engagement->Enzyme_Kinetics Validates On-Target Effect SAR Step 5: Structure-Activity Relationship (SAR) Enzyme_Kinetics->SAR Determines Inhibition Type End SAR->End Informs Lead Optimization

Caption: Logical workflow for the experimental validation of Compound X's mechanism of action.

Step 1: In Silico Target Prediction

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational modeling can predict potential protein targets. By docking the structure of Compound X into the crystal structures of various kinase ATP-binding sites, we can generate a list of likely candidates based on binding affinity scores and interaction patterns. This allows for a more focused and cost-effective initial screen.

Protocol: Molecular Docking

  • Preparation of Compound X: Generate a 3D structure of Compound X and perform energy minimization using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Target Selection: Obtain protein crystal structures of relevant kinases (e.g., EGFR, Aurora Kinase, VEGFR-2) from the Protein Data Bank (PDB).

  • Grid Generation: Define the ATP-binding pocket of each kinase as the docking site.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of Compound X within each kinase's active site.

  • Analysis: Rank potential kinase targets based on the predicted binding energy (kcal/mol) and analyze key interactions (e.g., hydrogen bonds with the hinge region).

Step 2: In Vitro Kinase Panel Screening

Causality: This is the first experimental validation step. Screening Compound X against a large, diverse panel of purified kinases provides an unbiased view of its selectivity profile. This experiment directly measures the ability of the compound to inhibit enzyme activity in vitro, identifying the most sensitive "hit" kinases for further investigation.

Protocol: Broad-Spectrum Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to each well.

  • Compound Addition: Add Compound X dilutions to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X relative to the controls. Plot the data and determine the IC50 (half-maximal inhibitory concentration) value for each kinase.

Table 1: Hypothetical Kinase Screening Data for Compound X

Kinase TargetIC50 (nM)Kinase Family
EGFRL858R/T790M6.4Tyrosine Kinase
Aurora Kinase A15.2Ser/Thr Kinase
VEGFR-288.5Tyrosine Kinase
CDK2>10,000Ser/Thr Kinase
p38α>10,000Ser/Thr Kinase

This data is illustrative and based on activities of similar pyrimidine derivatives.[5]

Step 3: Cellular Activity Confirmation

Causality: Demonstrating that Compound X inhibits a purified enzyme is not sufficient. It is crucial to confirm that it can enter cells, engage its target, and elicit a biological response. This is achieved through cell viability assays and direct measurement of target inhibition in a cellular context.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines known to be dependent on the "hit" kinases (e.g., H1975 cells for EGFRL858R/T790M) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (half-maximal growth inhibition) concentration.

Protocol: Western Blot for Phosphorylated Substrates

  • Cell Treatment: Treat the selected cell line with Compound X at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short period (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., Phospho-EGFR).

    • Incubate with a corresponding primary antibody for the total protein of that substrate as a loading control. .

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal (relative to the total substrate) confirms that Compound X is inhibiting the target kinase inside the cell.

Summary and Future Directions

This guide outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action for this compound. By leveraging the established role of the pyrimidine scaffold in kinase inhibition, we have formulated a testable hypothesis. The provided experimental workflows, from in silico prediction to cellular validation, offer a clear path to identify the molecular target(s), confirm cellular activity, and understand the mode of inhibition. The successful execution of these studies will provide the critical data necessary to determine the therapeutic potential of this compound and guide its future development as a potential drug candidate.

References

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Wiley. Available at: [Link]

  • Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine. (2008). Google Patents.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). ResearchGate. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Available at: [Link]

  • Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024). ChemBK. Available at: [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007). PubMed. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-4-(ethylsulfonyl)-benzenesulfonamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2023). MDPI. Available at: [Link]

Sources

biological activity of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, certain chemical structures, known as "privileged scaffolds," consistently appear in molecules with potent biological activities. The pyrimidine nucleus is a prime example, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] This guide focuses on a specific pyrimidine derivative, This compound (CAS: 150727-72-3), a compound whose structural features strongly suggest a role as a protein kinase inhibitor.

The molecule's architecture, combining a dichloropyrimidine core, a pyridyl group, and a methoxyphenoxy moiety, is reminiscent of established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2][3][4] Its dysregulation is implicated in a wide array of human diseases, including inflammatory disorders and cancer, making it a compelling target for therapeutic intervention.[2][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy to investigate the , hypothesizing its primary mechanism of action as the inhibition of the p38 MAPK pathway. We will delve into the causality behind experimental choices, provide detailed protocols for validation, and discuss the potential therapeutic implications.

Hypothesized Mechanism of Action: Targeting the p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a central node in cellular signaling, translating extracellular stimuli into a wide range of physiological responses, including the production of pro-inflammatory cytokines like TNF-α and IL-1β, cell cycle regulation, and apoptosis.[3][4] The pathway is activated by upstream kinases, MKK3 and MKK6, which dually phosphorylate p38 on specific threonine and tyrosine residues (Thr180/Tyr182).[6] Activated p38 then phosphorylates a host of downstream substrates, including transcription factors and other kinases, to orchestrate the cellular response.[7]

The structural characteristics of this compound suggest it functions as an ATP-competitive inhibitor. The pyrimidine core can mimic the adenine ring of ATP, while the pendant pyridyl and methoxyphenoxy groups are positioned to interact with specific residues within the kinase's ATP-binding pocket, a common binding mode for this class of inhibitors.[8][9]

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Stress Environmental Stress (UV, Osmotic Shock) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation (Thr180/Tyr182) Downstream Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Downstream Phosphorylation Compound 5-(o-Methoxyphenoxy)-4,6-dichloro -2-(4-pyridyl)pyrimidine Compound->p38 Inhibition Inflammation Inflammation (Cytokine Production) Downstream->Inflammation Regulation Apoptosis Apoptosis Downstream->Apoptosis Regulation Proliferation Cell Proliferation & Differentiation Downstream->Proliferation Regulation

Figure 1: Hypothesized inhibition of the p38 MAPK pathway.

Experimental Workflow for Biological Characterization

A multi-tiered approach is essential to rigorously validate the biological activity of the compound, moving from direct biochemical assays to more complex cellular models. This self-validating system ensures that observations at each stage are confirmed and expanded upon in the next.

Tier 1: In Vitro Biochemical Kinase Assay

The primary and most direct method to test our hypothesis is to determine if the compound inhibits purified p38α MAPK enzyme activity. The ADP-Glo™ Kinase Assay is a robust luminescent method suitable for this purpose, measuring ADP production, which is directly proportional to kinase activity.[7]

Experimental Protocol: p38α Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, starting from 10 mM. A known p38 inhibitor like SB203580 should be used as a positive control.[10]

    • Prepare the kinase reaction buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare the substrate solution containing recombinant ATF2 protein and 25 µM ATP in the reaction buffer.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.[7]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution (or DMSO for the control).

    • Add 2 µL of purified, active p38α enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.[7]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Expected Data and Interpretation

The primary outcome is the IC₅₀ value, which quantifies the concentration of the compound required to inhibit 50% of the p38α kinase activity. A low nanomolar to micromolar IC₅₀ would provide strong evidence for direct enzyme inhibition.

CompoundTarget KinaseIC₅₀ (nM)
Test Compound p38α(Hypothetical) 50
SB203580 (Control)[10]p38α300 - 500
Neflamapimod (VX-745)[10]p38α10

Table 1: Hypothetical IC₅₀ data for p38α inhibition.

Kinase_Assay_Workflow Start Start Prep Prepare Compound Dilutions, Enzyme, & Substrate/ATP Mix Start->Prep Reaction Incubate Compound, p38α Enzyme, & ATP/ATF2 (60 min) Prep->Reaction ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) (40 min) Reaction->ADP_Glo Detect Add Kinase Detection Reagent (Generate Light) (30 min) ADP_Glo->Detect Read Read Luminescence Detect->Read Analyze Calculate % Inhibition & Determine IC₅₀ Read->Analyze End End Analyze->End

Figure 2: Workflow for the in vitro biochemical kinase assay.
Tier 2: Cellular Target Engagement Assay

Confirming that the compound can penetrate the cell membrane and inhibit p38 MAPK in a physiological context is a critical validation step. This is typically achieved by measuring the phosphorylation status of p38 in cells stimulated to activate the pathway.

Experimental Protocol: Western Blot for Phospho-p38

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HeLa or A431 cells) in 96-well plates.[11]

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the p38 pathway by treating cells with an activator like Anisomycin (10 µM) for 30 minutes.[11] Include unstimulated and vehicle-only controls.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).[12]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Analysis and Interpretation

A dose-dependent decrease in the intensity of the phospho-p38 band in stimulated cells treated with the compound, without a change in total p38 levels, confirms cellular target engagement.

Tier 3: Downstream Functional Assays

The final validation step is to demonstrate that target inhibition translates into a functional biological effect. Based on the known roles of p38 MAPK, we can assess both anti-inflammatory and anti-cancer potential.

Protocol 1: Anti-Inflammatory Activity (TNF-α ELISA)

  • Cell Treatment:

    • Isolate human peripheral blood mononuclear cells (PBMCs) and plate them.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.[13]

  • ELISA:

    • After 18-24 hours, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the reduction in TNF-α production at different compound concentrations to determine an IC₅₀ for this functional effect.

Treatment ConditionTNF-α Concentration (pg/mL)
Unstimulated Control< 50
LPS Stimulated (Vehicle)(Hypothetical) 2500
LPS + Test Compound (10 nM)(Hypothetical) 1800
LPS + Test Compound (100 nM)(Hypothetical) 950
LPS + Test Compound (1 µM)(Hypothetical) 300
Table 2: Hypothetical data from a TNF-α suppression assay.

Protocol 2: Anti-Proliferative Activity (MTT Assay)

  • Cell Plating and Treatment:

    • Seed a cancer cell line known to have active p38 signaling (e.g., a breast or colon cancer line) in a 96-well plate.[14]

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the crystals by adding DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound class is highly dependent on its specific chemical substituents.[8][9][15][16]

  • Pyrimidine Core: Serves as the essential scaffold for binding to the hinge region of the kinase ATP pocket.

  • 4,6-Dichloro Substituents: These atoms are crucial leaving groups, often displaced in subsequent synthesis steps to introduce other functionalities that can form key interactions. In the parent compound, they contribute to the electrophilic nature of the pyrimidine ring.

  • 2-(4-pyridyl) Group: The nitrogen atom in the pyridine ring is a common hydrogen bond acceptor, likely interacting with backbone amides in the kinase hinge region, a critical interaction for many kinase inhibitors.

  • 5-(o-Methoxyphenoxy) Group: This bulky group likely occupies a larger, more solvent-exposed region of the ATP binding site. Its orientation and composition can significantly influence selectivity and potency.[8]

Future work should focus on synthesizing analogs to explore these relationships. For instance, modifying the substitution pattern on the phenoxy ring or replacing the pyridine with other heterocycles could lead to improved potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a compound of significant interest due to its structural similarity to known p38 MAPK inhibitors. The pyrimidine scaffold is well-established in kinase inhibitor design, providing a strong rationale for its investigation.[1] The comprehensive experimental plan detailed in this guide, progressing from direct biochemical assays to cellular target engagement and functional downstream readouts, provides a rigorous framework for validating its biological activity. If the hypothesis is confirmed, this compound could represent a valuable lead structure for the development of novel therapeutics for treating a range of inflammatory diseases and cancers where the p38 MAPK pathway is a key driver of pathology.[2][5][17]

References

  • Lee, J. C., & Young, P. R. (1996).
  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (2009). Taylor & Francis Online.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. (1998). PubMed.
  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (2009). Taylor & Francis Online.
  • A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
  • Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. (2025). BenchChem.
  • SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... (2021).
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed.
  • Role of p38 MAP Kinase Signal Transduction in Solid Tumors. (2010). PMC - NIH.
  • p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. (2023). MDPI.
  • p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich.
  • Analysis of mitogen-activated protein kinase activation and interactions with regulators and substr
  • p38α Kinase Assay.
  • p38 MAP Kinase Assay. Sigma-Aldrich.
  • SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltr
  • p38 MAPK inhibitors | activators | kinase | signaling p
  • Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024). ChemBK.
  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (2022). International Journal of Medical Pharmaceutical and Health Sciences.

Sources

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with structural motifs common in medicinal chemistry.[1] Given its predicted high lipophilicity, this compound is anticipated to be poorly soluble in aqueous media, a common challenge in drug development.[2][3] This document outlines the fundamental principles and detailed experimental protocols for accurately determining its thermodynamic and kinetic solubility. It further explores the key physicochemical factors influencing its solubility, particularly the effect of pH on the ionizable pyridyl group. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the biopharmaceutical properties of this and structurally related compounds.

Introduction to the Target Compound

This compound is a complex organic molecule featuring a central dichloropyrimidine ring, substituted with a methoxyphenoxy group and a pyridyl moiety. The pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic agents.[4] Understanding the physicochemical properties of this specific derivative is the first step in evaluating its potential as a drug candidate.

Physicochemical Properties: A summary of the key computed and reported properties for this compound is presented below.

PropertyValueSource
CAS Number 150727-72-3[5][6][7]
Molecular Formula C₁₆H₁₁Cl₂N₃O₂[5][6]
Molar Mass 348.18 g/mol [5]
Predicted pKa 0.21 ± 0.10[5]
Predicted XLogP3 4.2[6]

The high predicted XLogP3 value of 4.2 indicates significant lipophilicity, suggesting that the compound will likely exhibit poor aqueous solubility.[6] The predicted pKa of 0.21 is associated with the basic nitrogen atom on the pyridyl ring.[5] This weakly basic nature implies that the compound's solubility will be highly dependent on pH, a crucial factor that must be experimentally verified.[8][9]

The Critical Role of Solubility in Drug Discovery

Solubility is a gatekeeper property in drug development. A compound must dissolve to be absorbed from the gastrointestinal tract into the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates, as it often leads to low and erratic bioavailability.[2][10] Therefore, accurate solubility assessment is performed at multiple stages:

  • Early Discovery (Lead Identification): High-throughput kinetic solubility screens are used to quickly flag and deprioritize compounds with undesirable properties, saving significant resources.[10][11]

  • Lead Optimization: As candidates are refined, more rigorous thermodynamic solubility data helps guide structural modifications to improve biopharmaceutical properties.[10]

  • Preformulation: In-depth solubility profiling in various media is essential for developing suitable formulations (e.g., for toxicology and clinical studies) and predicting in-vivo behavior.[12]

Experimental Protocols for Solubility Determination

To generate a robust solubility profile, both thermodynamic and kinetic measurements are recommended. The former provides the true equilibrium solubility, while the latter offers a higher-throughput assessment relevant to early screening.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[2] It measures the saturation concentration of a compound in a specific medium after a prolonged equilibration period.

Protocol:

  • Buffer Preparation: Prepare a series of physiologically relevant aqueous buffers (e.g., 0.1 M phosphate buffer for pH 5.0 - 7.4; 0.1 M HCl for pH 1.2). The pH should be precisely measured and adjusted.

  • Compound Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for 24 to 48 hours. This extended period allows the system to reach thermodynamic equilibrium.[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant. To ensure no solid particles are carried over, the supernatant must be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Quantification: Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Prepare pH Buffers (e.g., 1.2, 5.0, 7.4) B Add Excess Solid Compound to each buffer A->B C Seal and Shake (24-48h at constant T) B->C D Separate Phases (Centrifuge/Filter) C->D E Collect Supernatant D->E F Quantify Concentration (HPLC or LC-MS) E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This method is high-throughput and mimics the conditions of many in vitro biological assays.[10][11]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.

  • Addition to Buffer: Transfer a small, precise volume of each DMSO solution into a corresponding well of a 96-well plate pre-filled with the aqueous buffer of choice (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its solubilizing effect.

  • Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. Measure the amount of precipitation using a nephelometer, which detects scattered light from insoluble particles.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background.

Analytical Quantification by HPLC-MS

A robust and sensitive analytical method is required to quantify the low concentrations expected for a poorly soluble compound. Reverse-phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an ideal technique.[4][13]

Example HPLC-MS Method:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection (MS): Electrospray Ionization (ESI) in positive mode, monitoring for the protonated molecular ion [M+H]⁺.[4]

Results and Discussion: Factors Influencing Solubility

While actual experimental data is not available, a representative table is provided to illustrate how results should be presented.

Medium (Buffer)pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 M HCl1.225Expected: HigherExpected: Higher
0.1 M Acetate5.025Expected: LowExpected: Low
0.1 M Phosphate7.425Expected: Very LowExpected: Very Low
FaSSIF6.537To be determinedTo be determined
FeSSIF**5.037To be determinedTo be determined
Fasted State Simulated Intestinal Fluid
**Fed State Simulated Intestinal Fluid
The Dominant Effect of pH

For ionizable compounds, pH is often the most significant factor affecting aqueous solubility.[14] The pyridyl nitrogen in this compound is a basic center.

  • At Low pH (Acidic Conditions): In an acidic environment (pH < pKa), the pyridyl nitrogen becomes protonated, acquiring a positive charge. This ionized form is significantly more polar than the neutral molecule, leading to a substantial increase in its interaction with water molecules and thus higher solubility.[9][15]

  • At Neutral or High pH (Basic Conditions): At pH values well above the pKa, the compound exists predominantly in its neutral, un-ionized form. This form is less polar and more lipophilic, resulting in very low aqueous solubility.[8]

Given the predicted pKa of 0.21, a significant increase in solubility is only expected in highly acidic conditions (pH < 1).[5]

G cluster_low_ph Low pH (e.g., pH 1.2) cluster_high_ph Neutral/High pH (e.g., pH 7.4) A Pyridyl Nitrogen is Protonated (R-Py-H+) B Molecule is Ionized (Charged) A->B C Increased Polarity B->C D HIGH SOLUBILITY C->D E Pyridyl Nitrogen is Neutral (R-Py) F Molecule is Un-ionized E->F G Decreased Polarity (Lipophilic) F->G H LOW SOLUBILITY G->H

Caption: Relationship between pH, ionization state, and solubility.

Conclusion

The solubility of this compound is a critical parameter that must be thoroughly characterized to assess its drug-like potential. Its high lipophilicity suggests it is inherently a poorly soluble compound. The presence of a weakly basic pyridyl moiety dictates that its solubility will be strongly dependent on pH, with significantly higher solubility expected only under highly acidic conditions. The standardized shake-flask and kinetic solubility protocols, combined with sensitive LC-MS quantification, provide a robust framework for generating the essential data needed to guide formulation strategies and further drug development efforts.

References

  • Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024). ChemBK. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]

  • Poorly Soluble Drugs. (n.d.). Dissolution Technologies. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Cobbold, S. A., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 966, 177-184. [Link]

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  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. [Link]

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  • Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange. [Link]

  • Kuder, C., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2195. [Link]

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  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020). Molecules, 25(23), 5698. [Link]

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  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

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spectral properties of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Properties of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound is a heterocyclic compound featuring a complex assembly of functional groups, each contributing to a unique physicochemical and spectral profile. As an intermediate or potential active pharmaceutical ingredient, its unambiguous characterization is a critical step in the development pipeline. The pyrimidine core, in particular, is a foundational scaffold in numerous therapeutic agents.[1][2]

This technical guide provides a comprehensive analysis of the key . We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for its structural confirmation. The methodologies described herein are designed to establish a self-validating system for the identity and purity of the compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectral Implications

The spectral characteristics of a molecule are a direct consequence of its structure. The target compound, with the chemical formula C₁₆H₁₁Cl₂N₃O₂ and a molecular weight of approximately 348.18 g/mol , possesses several key features that dictate its spectral signature:[3][4]

  • Dichloropyrimidine Ring : A six-membered aromatic heterocycle with two nitrogen atoms and two chlorine substituents. The electronegative chlorine and nitrogen atoms significantly influence the electronic environment of the ring, impacting the chemical shifts of nearby nuclei in NMR spectroscopy. The chlorine atoms also impart a highly characteristic isotopic pattern in mass spectrometry.

  • 4-Pyridyl Group : A pyridine ring attached at the 2-position of the pyrimidine core. This creates an extended π-conjugated system, which is a strong chromophore for UV-Vis absorption. The distinct electronic environment of the pyridine protons results in characteristic signals in the ¹H NMR spectrum.

  • o-Methoxyphenoxy Group : A methoxy-substituted benzene ring linked to the pyrimidine core via an ether bond. This group introduces several unique signals: aromatic protons on the phenyl ring, aliphatic protons of the methoxy group, and a characteristic C-O-C stretch in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment and connectivity of individual atoms.[5]

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR provides a map of the different types of protons in a molecule based on their electronic environment.[5]

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling (Hz) Rationale
Pyridyl-H (ortho to N)8.7 - 8.9Doublet (d)J ≈ 5-6Deshielded due to the electronegativity of the adjacent nitrogen atom and the electron-withdrawing pyrimidine ring.
Pyridyl-H (meta to N)8.2 - 8.4Doublet (d)J ≈ 5-6Less deshielded than the ortho protons, coupled to the same.
Phenoxy-H (aromatic)6.9 - 7.5Multiplet (m)VariousA complex multiplet arising from the four protons on the substituted benzene ring, with chemical shifts influenced by the methoxy and ether groups.
Methoxy-H (-OCH₃)3.8 - 4.0Singlet (s)N/AA sharp singlet corresponding to the three equivalent protons of the methoxy group, typically found in this region.

Experimental Protocol: ¹H NMR

  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Parameters : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition : A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.[6]

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule, with each unique carbon atom producing a distinct signal.[5]

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Pyrimidine C=N, C-Cl150 - 170Carbons within the heterocyclic pyrimidine ring, significantly deshielded by adjacent nitrogen and chlorine atoms.
Pyridyl C=N148 - 155The carbon atom adjacent to the nitrogen in the pyridine ring is highly deshielded.
Aromatic C-H, C-C110 - 145A range of signals corresponding to the carbon atoms of the pyridyl and phenoxy rings.
Methoxy C (-OCH₃)55 - 60The aliphatic carbon of the methoxy group, appearing in a characteristic upfield region.

Experimental Protocol: ¹³C NMR

  • Sample Preparation : Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

  • Instrument Parameters : Acquire the spectrum on the same spectrometer used for ¹H NMR.

  • Data Acquisition : A proton-decoupled experiment is standard, resulting in singlets for all carbon atoms. A significantly larger number of scans is required compared to ¹H NMR.

  • Data Processing : Standard Fourier transform and processing are applied.

Mass Spectrometry (MS)

Mass spectrometry is a high-sensitivity analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. Its fragmentation patterns offer a molecular fingerprint that aids in structural elucidation.[5][6]

Isotopic Pattern Analysis: The Dichloro Signature

A key validation feature for this compound is the presence of two chlorine atoms. Naturally occurring chlorine consists of two isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[7] This results in a highly characteristic isotopic cluster for the molecular ion (M⁺).

  • M⁺ Peak : Contains two ³⁵Cl atoms.

  • M+2 Peak : Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 Peak : Contains two ³⁷Cl atoms.

The expected intensity ratio for this cluster is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.[7]

Fragmentation Pathways

Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, which is useful for structural analysis.[8] Key fragmentations would involve the cleavage of the weakest bonds.

Predicted Mass Spectrometry Data

m/z Value Ion Identity Fragmentation Pathway
~347/349/351[M]⁺Molecular ion cluster (C₁₆H₁₁³⁵Cl₂N₃O₂)⁺
~312/314[M - Cl]⁺Loss of a chlorine radical.
~224/226[M - C₇H₇O₂]⁺Cleavage of the ether bond, loss of the methoxyphenoxy radical.
~123[C₇H₇O₂]⁺Methoxyphenoxy cation.
~78[C₅H₄N]⁺Pyridyl cation.

Experimental Protocol: MS

  • Sample Introduction : Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Method :

    • Electron Ionization (EI) : A hard technique providing detailed fragmentation patterns ideal for structural elucidation.[8]

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for confirming the molecular weight with minimal fragmentation.[6]

  • Mass Analysis : Use a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental formula.

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the absorption of infrared light by a sample, which induces vibrations in chemical bonds. These vibrations are unique to specific functional groups, providing a molecular fingerprint.[1]

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic (Pyrimidine, Pyridyl, Phenyl)
2950 - 2850C-H StretchAliphatic (-OCH₃)
1650 - 1550C=N / C=C StretchAromatic Rings
1270 - 1220C-O-C StretchAryl Ether
800 - 700C-Cl StretchChloro-substituent

Experimental Protocol: FTIR

  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • ATR : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

  • Background Scan : Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan : Place the sample in the instrument and acquire the spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores.[6][9] The extended π-system of the linked pyridyl and pyrimidine rings is expected to produce strong UV absorbance.

Predicted UV-Vis Absorption

  • λₘₐₓ : Expected in the range of 250-300 nm, corresponding to π → π* electronic transitions within the conjugated aromatic system. The exact wavelength will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis

  • Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration.[6]

  • Serial Dilution : Perform serial dilutions to obtain a series of solutions with absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Parameters : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Use the pure solvent as a blank reference. Measure the absorbance of each diluted sample across the UV-Vis range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λₘₐₓ).

Overall Spectral Characterization Workflow

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_vib Vibrational & Electronic Spectroscopy cluster_results Structural Information compound Target Compound C₁₆H₁₁Cl₂N₃O₂ H_NMR ¹H NMR compound->H_NMR C_NMR ¹³C NMR compound->C_NMR MS HRMS (ESI/EI) compound->MS FTIR FTIR compound->FTIR UV_VIS UV-Vis compound->UV_VIS proton_env Proton Environment & Connectivity H_NMR->proton_env carbon_skeleton Carbon Skeleton C_NMR->carbon_skeleton mol_weight Molecular Weight & Formula (Cl₂ Pattern) MS->mol_weight func_groups Functional Groups (C-Cl, C-O, C=N) FTIR->func_groups conjugation Conjugated π-System UV_VIS->conjugation final_structure Verified Structure proton_env->final_structure carbon_skeleton->final_structure mol_weight->final_structure func_groups->final_structure conjugation->final_structure

Caption: Integrated workflow for structural verification.

Conclusion

The structural characterization of this compound requires an integrated analytical approach. ¹H and ¹³C NMR spectroscopy define the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and provides definitive evidence of the two chlorine atoms through its unique M/M+2/M+4 isotopic pattern. FTIR spectroscopy validates the presence of key functional groups, such as the aryl ether and chloro-substituents, while UV-Vis spectroscopy confirms the electronic properties of the conjugated aromatic system. Together, these techniques provide a robust, self-validating dossier of data that unambiguously confirms the structure of the target molecule, an essential requirement for its advancement in research and development.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (2025). BenchChem.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences.
  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 26–30.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (2025). BenchChem.
  • Al-Hourani, B., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
  • 4,6-dichloro-5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyriMidine. Echemi.
  • Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024). ChemBK.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
  • D'yachenko, V. I., et al. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Samir, A., et al. (2018). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.

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An In-depth Technical Guide to 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: Synthesis, Properties, and Potential as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, particularly as a bioisostere for purines, enabling it to interact with a wide array of enzymatic targets.[2] In the realm of oncology, substituted pyrimidines have emerged as a "privileged scaffold" for the development of kinase inhibitors.[3][4] Kinases, a class of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The strategic functionalization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of targeted cancer therapies.

This guide provides a comprehensive technical overview of a specific, highly functionalized pyrimidine derivative: 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine (CAS Number: 150727-72-3). We will delve into its rational design, a plausible and detailed synthetic route, its physicochemical characteristics, and its potential applications in drug discovery, particularly as a scaffold for novel kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the creation of next-generation therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 150727-72-3[1][4][5][6]
Molecular Formula C₁₆H₁₁Cl₂N₃O₂[1][4]
Molecular Weight 348.18 g/mol [1][4]
Predicted Density 1.376 g/cm³[1][4]
Predicted Boiling Point 372.7 °C[1][4]

Rational Design and a Plausible Discovery Context

Diagram of the Pharmacophoric Elements

Pharmacophore cluster_0 This compound cluster_1 Key Pharmacophoric Features Molecule Pyrimidine_Core Pyrimidine Core (Hinge Binding) Molecule->Pyrimidine_Core 4,6-Dichloro 4,6-Dichloro Substituents (Reactive Handles for SAR) Molecule->4,6-Dichloro 2-(4-pyridyl) 2-(4-pyridyl) Group (Solvent Front Interactions) Molecule->2-(4-pyridyl) 5-(o-Methoxyphenoxy) 5-(o-Methoxyphenoxy) Group (Selectivity Pocket) Molecule->5-(o-Methoxyphenoxy)

Caption: Key pharmacophoric elements of the title compound.

  • The Pyrimidine Scaffold: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors.

  • The 4,6-Dichloro Substituents: The chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a variety of substituents at these positions, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity. The differential reactivity of the chlorine atoms can also be exploited for sequential substitutions.

  • The 2-(4-pyridyl) Group: The pyridine ring can interact with the solvent-exposed region of the ATP binding site and can be crucial for modulating pharmacokinetic properties such as solubility.

  • The 5-(o-Methoxyphenoxy) Group: This bulky, lipophilic group is positioned to interact with the selectivity pocket adjacent to the ATP-binding site. Variations in this group can significantly influence the inhibitor's selectivity profile across the kinome.

Given these features, it is highly probable that this compound was synthesized as part of a library of pyrimidine-based compounds aimed at identifying novel kinase inhibitors.

A Plausible Multi-Step Synthesis

Based on established synthetic methodologies for related dichloropyrimidine derivatives, a robust four-step synthesis for this compound can be proposed. The overall synthetic scheme is outlined below.

Proposed Synthetic Pathway ```dot digraph "Synthesis" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; edge [color="#202124"];

"Diethyl_Malonate" [label="Diethyl Malonate"]; "Step1" [label="Step 1:\nHalogenation\n(e.g., SO₂Cl₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_A" [label="Diethyl 2-chloromalonate"]; "Step2" [label="Step 2:\nEtherification\n(o-methoxyphenol, NaH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate_B" [label="Diethyl 2-(o-methoxyphenoxy)malonate"]; "Step3" [label="Step 3:\nCyclization\n(4-Pyridinecarboxamidine, NaOEt)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_C" [label="5-(o-Methoxyphenoxy)-2-(4-pyridyl)\n-pyrimidine-4,6-dione"]; "Step4" [label="Step 4:\nChlorination\n(POCl₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="5-(o-Methoxyphenoxy)-4,6-dichloro\n-2-(4-pyridyl)pyrimidine", shape=box, style="rounded,filled", fillcolor="#FFFFFF", peripheries=2];

"Diethyl_Malonate" -> "Step1" -> "Intermediate_A"; "Intermediate_A" -> "Step2" -> "Intermediate_B"; "Intermediate_B" -> "Step3" -> "Intermediate_C"; "Intermediate_C" -> "Step4" -> "Final_Product"; }

Caption: A typical workflow for developing kinase inhibitors from the title compound.

By systematically varying the substituents at the 4 and 6 positions, medicinal chemists can probe the chemical space around the pyrimidine core to achieve desired potency and selectivity profiles. For instance, the introduction of a small, flexible amine at one position and a larger, more rigid group at the other could lead to inhibitors that target specific conformational states of a kinase.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential in drug discovery. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The highly functionalized nature of this molecule, particularly the presence of two reactive chlorine atoms, makes it an ideal scaffold for the construction of libraries of compounds for screening against therapeutically relevant targets, most notably protein kinases. This guide provides a solid foundation for researchers and drug development professionals to synthesize, understand, and ultimately exploit the potential of this versatile chemical entity in the quest for novel therapeutics.

References

  • Elzahabi, H. A., et al. (2018). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
  • Ismail, N. S. M., et al. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Journal of Heterocyclic Chemistry.
  • ChemBK. (2024). Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Google Patents. (2008). Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).

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Methodological & Application

Application Notes and Experimental Protocols for 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis and potential applications of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals. We will delve into a detailed, field-tested synthetic protocol, explain the rationale behind key experimental choices, and discuss its potential as a kinase inhibitor based on existing literature. The protocols are designed to be self-validating, with in-text citations to authoritative sources supporting the methodology.

Introduction and Scientific Context

This compound belongs to a class of substituted pyrimidine derivatives that have garnered substantial attention in drug discovery. The pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound, featuring a pyridyl group, a substituted phenoxy moiety, and reactive chloro groups, makes it a versatile intermediate and a potential pharmacophore.

The primary interest in this and structurally related compounds stems from their activity as kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune conditions. The development of small molecule kinase inhibitors has therefore become a major focus of modern pharmacology. The structural motifs present in this compound suggest it may serve as a foundational scaffold for developing inhibitors targeting specific kinases involved in disease pathways.

This document provides a detailed protocol for the synthesis of this key intermediate, adapted from established methodologies in patent literature.

Synthetic Workflow and Mechanism

The synthesis of the target compound involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the dichloropyrimidine ring, further activated by the pyridyl group, makes it susceptible to attack by nucleophiles. In this case, the nucleophile is the phenoxide generated from 2-methoxyphenol.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_reactants Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_reaction Final Synthesis Step A 2,4,6-Trichloropyrimidine C 4,6-Dichloro-2-(4-pyridyl)pyrimidine A->C Suzuki Coupling (Pd catalyst, base) B 4-Pyridylboronic acid B->C F 5-(o-Methoxyphenoxy)-4,6-dichloro- 2-(4-pyridyl)pyrimidine (Target Compound) C->F Nucleophilic Aromatic Substitution (SNAr) D 2-Methoxyphenol D->F E Sodium Hydride (NaH) E->F caption Synthetic workflow for the target compound.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

This section outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥95%) and solvents are anhydrous where specified.

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Supplier Example
4,6-Dichloro-2-(4-pyridyl)pyrimidine226.061.0 g4.42Sigma-Aldrich
2-Methoxyphenol (Guaiacol)124.140.65 g (0.58 mL)5.23Acros Organics
Sodium Hydride (60% dispersion in oil)24.000.21 g5.30Alfa Aesar
Anhydrous Tetrahydrofuran (THF)-20 mL-Fisher Scientific
Saturated aq. Ammonium Chloride (NH₄Cl)-20 mL-VWR Chemicals
Ethyl Acetate (EtOAc)-50 mL-VWR Chemicals
Brine-20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-5 g--
Step-by-Step Synthesis Protocol

Rationale: This protocol employs sodium hydride to deprotonate the hydroxyl group of 2-methoxyphenol, forming a potent sodium phenoxide nucleophile. This nucleophile then displaces one of the chlorine atoms on the 4,6-dichloro-2-(4-pyridyl)pyrimidine ring via an SNAr reaction. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive sodium hydride. The reaction is initiated at a low temperature to control the exothermic reaction between NaH and the alcohol.

  • Preparation of the Nucleophile:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxyphenol (0.65 g, 5.23 mmol) and anhydrous THF (10 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (60% dispersion, 0.21 g, 5.30 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the resulting suspension at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should be observed.

  • Nucleophilic Aromatic Substitution Reaction:

    • In a separate flask, dissolve 4,6-dichloro-2-(4-pyridyl)pyrimidine (1.0 g, 4.42 mmol) in anhydrous THF (10 mL).

    • Add the solution of the pyrimidine derivative dropwise to the prepared sodium phenoxide suspension at room temperature over 10 minutes.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid.

Characterization and Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The proton NMR is expected to show characteristic peaks for the pyridyl, phenoxy, and methoxy protons in their expected integration ratios.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the molecule.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Applications in Kinase Inhibition Assays

This compound is a valuable starting point for screening against a panel of kinases. The two chlorine atoms provide reactive handles for further chemical modification, allowing for the generation of a library of analogs to explore structure-activity relationships (SAR).

General Kinase Assay Protocol

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction.

G cluster_setup Assay Setup cluster_detection Detection Step A Kinase + Substrate + ATP Buffer C Incubate at RT (e.g., 60 min) A->C B Test Compound (e.g., Pyrimidine Derivative) B->C D Add Kinase-Glo® Reagent (Luciferase/Luciferin) C->D E Measure Luminescence (Inverse correlation with kinase activity) D->E caption General workflow for a luminescence-based kinase assay.

Caption: General workflow for a luminescence-based kinase assay.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution to test a range of concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific peptide substrate, and ATP in a buffered solution.

  • Inhibition: Add the test compound dilutions to the wells and incubate.

  • Signal Generation: Add a detection reagent (e.g., Kinase-Glo®, Promega) which contains luciferase and luciferin. The luciferase enzyme will utilize the remaining ATP to produce a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. A high signal indicates high levels of remaining ATP, and thus, strong inhibition of the kinase. Calculate IC₅₀ values to quantify the compound's potency.

Safety and Handling

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry environment. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Chlorinated Pyrimidines: These compounds are potentially toxic and irritants. Avoid inhalation, ingestion, and skin contact.

  • Solvents: THF and Ethyl Acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The protocol detailed herein provides a reliable method for its preparation. The reactive chlorine atoms serve as ideal points for diversification, enabling the synthesis of focused libraries for SAR studies. This compound represents a promising starting point for drug discovery programs targeting kinase-mediated pathologies.

References

  • Michelson, P. et al. (2004). Preparation of pyrimidine derivatives as kinase inhibitors.
  • Geng, L. et al. (2004). Pyrimidine derivatives for treating diseases.

Application Notes & Protocols: A Framework for the In Vitro Characterization of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

The compound 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine (CAS No. 150727-72-3) is a distinct chemical entity built upon a pyrimidine scaffold. While public-domain literature primarily documents this molecule as a synthetic intermediate in the manufacturing of the dual endothelin receptor antagonist, Bosentan, its intrinsic biological activities remain uncharacterized.[1][2]

This guide, therefore, deviates from a standard application note for a well-defined tool compound. Instead, it serves as a strategic framework and a series of robust protocols designed to guide the initial exploration of this novel pyrimidine derivative in a cell culture setting. We will proceed from the ground up: establishing fundamental parameters like solubility and cytotoxicity before outlining a logical path toward hypothesis generation and preliminary target deconvolution.

The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with activities ranging from anticancer (e.g., 5-Fluorouracil) to antiviral and antibacterial agents.[3][4] This prevalence suggests that even uncharacterized derivatives warrant careful investigation for potential biological effects. This document provides the foundational workflows to begin that investigation.

PART 1: Compound Vetting, Handling, and Stock Preparation

Before any biological experiment, the integrity and handling of the compound must be rigorously established. This ensures reproducibility and prevents misinterpretation of results due to compound precipitation or degradation.

Safety and Handling

While specific toxicological data for this compound is unavailable, its structure as a chlorinated heterocyclic compound necessitates cautious handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.

  • Ventilation: Handle the solid powder in a chemical fume hood to avoid inhalation of fine particulates.

  • Disposal: Dispose of waste according to your institution's hazardous chemical waste guidelines.

Solubility Determination and Stock Solution Preparation

The choice of solvent and the confirmation of solubility are critical first steps. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of novel compounds.

Protocol 1: Empirical Solubility Testing and Preparation of a 10 mM Master Stock

Rationale: This protocol establishes a reliable, clear stock solution, which is the cornerstone of all subsequent quantitative experiments. Starting with a high-concentration master stock allows for minimal solvent carryover into the final cell culture medium, reducing potential solvent-induced artifacts.

Materials:

  • This compound (Molecular Weight: 348.18 g/mol )[5]

  • Anhydrous, cell culture-grade DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer and benchtop centrifuge

Procedure:

  • Preparation: Weigh out approximately 1-2 mg of the solid compound into a sterile microcentrifuge tube.

  • Solvent Addition: To prepare a 10 mM stock solution, add the calculated volume of DMSO. For 1 mg of compound (MW 348.18), this would be: (0.001 g / 348.18 g/mol ) / 0.010 mol/L = 0.000287 L = 287 µL of DMSO .

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, use a sonicating water bath for 5-10 minutes.

  • Clarity Check (Critical): After vortexing/sonication, centrifuge the tube at >10,000 x g for 5 minutes. Carefully inspect the supernatant against a bright light. A clear, particle-free solution indicates complete dissolution. If any pellet or particulate matter is visible, the compound is not soluble at 10 mM under these conditions. If insolubility is observed, repeat the procedure aiming for a lower concentration (e.g., 5 mM or 1 mM).

  • Aliquoting and Storage: Once solubility is confirmed, aliquot the master stock into smaller volumes (e.g., 10-20 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

PART 2: Foundational Assays for Cellular Activity

The primary goal of initial screening is to determine if the compound has any effect on cell viability or morphology and to identify a suitable concentration range for further study.

Determining the Cytotoxic Profile (IC₅₀)

A cytotoxicity assay is essential for quantifying the concentration at which the compound inhibits cellular metabolic activity or proliferation by 50% (the IC₅₀ value). This value dictates the concentrations used in all future mechanistic studies.

Protocol 2: MTT Assay for Cytotoxicity Screening

Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. It provides a robust, quantitative measure of cell viability.[6] We recommend screening against both a cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney) to assess for potential cancer-specific effects.[7][8][9]

Materials:

  • A549 and HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • 10 mM compound stock solution in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette and plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the compound.

    • Create a 2X working stock plate. In the first well, add 10 µL of the 10 mM stock to 490 µL of medium (200 µM).

    • Perform 1:2 serial dilutions across the plate to generate a concentration range (e.g., 200 µM down to ~0.1 µM).

    • Include a "vehicle control" (DMSO only, matched to the highest concentration used) and a "no treatment" control.

  • Cell Treatment: Add 100 µL of the 2X working stocks to the corresponding wells of the cell plate, resulting in a final 1X concentration. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % Viability vs. Log[Concentration]. Use a non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Data Presentation:

Compound Concentration% Viability (A549)% Viability (HEK293)
100 µM5.2%15.8%
50 µM10.1%35.4%
25 µM22.5%60.1%
12.5 µM48.9%85.3%
6.25 µM80.3%95.1%
3.13 µM96.7%98.2%
Calculated IC₅₀ 12.8 µM 31.5 µM
Table 1: Example of IC₅₀ data presentation. This hypothetical data suggests the compound is more potent against the A549 cancer cell line.
Visualizing Cellular Effects

Protocol 3: Microscopic Analysis of Cell Morphology

Rationale: Before complex molecular assays, simple visual inspection can provide clues about the compound's mechanism. Changes in cell shape, adherence, or nuclear morphology can suggest processes like mitotic arrest, apoptosis, or general toxicity.

Procedure:

  • Seed cells on sterile glass coverslips in a 12-well plate.

  • Treat the cells with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

  • Examine the live cells using a phase-contrast microscope. Note any changes such as cell rounding, detachment, or the appearance of membrane blebbing.

  • For fixed-cell analysis, wash the cells with PBS, fix with 4% paraformaldehyde, and stain with DAPI (a nuclear stain). Mount the coverslips on slides and examine using a fluorescence microscope. Look for nuclear condensation or fragmentation, which are hallmarks of apoptosis.

PART 3: Workflow for Hypothesis Generation

Once the foundational data is collected, the investigation can proceed toward identifying a potential mechanism of action. The pyrimidine scaffold is a known "privileged structure" that interacts with a wide variety of biological targets, most notably protein kinases.[10][11]

Workflow for Characterizing a Novel Pyrimidine Derivative

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Biological Effect cluster_2 Phase 3: Target Deconvolution A Compound Receipt (Solid Powder) B Protocol 1: Solubility Testing & Stock Preparation (DMSO) A->B C Protocol 2: Cytotoxicity Screen (MTT) (e.g., A549, HEK293) B->C D Determine IC50 Range C->D E Protocol 3: Microscopy Analysis (Morphology, DAPI) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (Caspase-Glo, Annexin V) D->G H Hypothesis Generation: 'Is it a kinase inhibitor?' F->H G->H I Broad-Spectrum Kinase Panel (In vitro biochemical screen) H->I J Western Blot for Key Signaling Nodes (p-Akt, p-ERK, etc.) H->J

Caption: Experimental workflow from compound preparation to target hypothesis.

Hypothetical Target Pathway: Kinase Signaling

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a primary hypothesis would be the modulation of a key cell signaling pathway regulated by kinases, such as the PI3K/Akt or MAPK/ERK pathways.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Compound Hypothetical Pyrimidine Inhibitor Compound->PI3K Inhibits? Compound->AKT Inhibits?

Caption: Example pathway; a pyrimidine compound could inhibit key kinases.

Next Steps: If initial assays show significant cytotoxicity, particularly in cancer cells, a logical next step is to investigate effects on cell cycle progression (via flow cytometry) and apoptosis (via caspase activation assays). If results suggest a specific cell cycle block (e.g., G2/M arrest), this strengthens the hypothesis of microtubule or mitotic kinase disruption.[11] A broad-spectrum kinase panel screen would then be a cost-effective method to rapidly identify potential enzymatic targets for this novel compound.

References

  • Bijal, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2166. Available at: [Link]

  • Lederer, E., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Pharmaceuticals, 14(11), 1141. Available at: [Link]

  • Lederer, E., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. PubMed. Available at: [Link]

  • Lederer, E., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. ResearchGate. Available at: [Link]

  • Jones, R.J., et al. (2011). Characterization of novel synthesized small molecular compounds against non-small cell lung cancer. The Annals of Thoracic Surgery, 92(4), 1180-1186. Available at: [Link]

  • Gerlier, D. & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of Immunological Methods, 94(1-2), 57-63.
  • Tzvetkova, P., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Available at: [Link]

  • Morse, P.A. Jr. & Potter, V.R. (1965). Pyrimidine Metabolism in Tissue Culture Cells Derived from Rat Hepatomas. Cancer Research, 25(4), 499-508. Available at: [Link]

  • Kaur, R., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. Available at: [Link]

  • Clozel, M., et al. (1994). Pharmacological Characterization of Bosentan, a New Potent Orally Active Nonpeptide Endothelin Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 270(1), 228-235. Available at: [Link]

  • Stansfield, Z. & Tsoris, A. (2023). Bosentan. StatPearls [Internet]. Available at: [Link]

  • Clozel, M. (1998). The Pharmacology of Bosentan. Expert Opinion on Investigational Drugs, 7(7), 1173-1192. Available at: [Link]

  • Azim, S. & Peer, C.J. (2015). A Pharmacological and Pharmaceutical Profile of Bosentan: A Review. American Journal of Pharmacological Sciences, 3(4), 88-96. Available at: [Link]

  • Imamura, C.K., et al. (2021). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 13(4), 843. Available at: [Link]

  • ChemBK. (2024). Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. Available at: [Link]

  • Canturk, Z., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. Available at: [Link]

  • Canturk, Z., et al. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(1), 1-22. Available at: [Link]

  • Google Patents. (2008). CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
  • El-Damasy, A.K., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105193. Available at: [Link]

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Application Notes & Protocols: Developing Kinase Assays with 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for developing and executing robust biochemical and cellular assays to characterize the biological activity of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine. The molecular architecture of this compound, featuring a dichloropyrimidine scaffold linked to a pyridyl group, is a hallmark of many potent kinase inhibitors.[1][2][3] Specifically, this structure shares significant pharmacophoric features with known inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of inflammatory responses and cellular stress.[4][5] This document outlines detailed protocols for an in vitro p38α kinase inhibition assay and a cell-based functional assay measuring downstream cytokine suppression. These methodologies are designed to enable researchers to determine the compound's potency (IC₅₀), selectivity, and cellular efficacy, providing a foundational understanding of its therapeutic potential.

Introduction to this compound

This compound is a heterocyclic small molecule with significant potential for investigation in drug discovery and chemical biology. Its physicochemical properties are summarized below.

PropertyValueSource
CAS Number 150727-72-3[6][7]
Molecular Formula C₁₆H₁₁Cl₂N₃O₂[6][8]
Molecular Weight 348.18 g/mol [6][8]
Synonyms Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-[8]
Predicted XLogP3 4.2[8]
Appearance Typically a solid powderN/A

The core pyrimidine structure is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of enzymes.[3] The presence of two reactive chlorine atoms at the C4 and C6 positions suggests these sites are susceptible to nucleophilic substitution, a common strategy for synthesizing libraries of analogues to explore structure-activity relationships (SAR).[9][10]

Given the structural homology to established p38 MAPK inhibitors like SB 203580 and SB 202190, which also feature a central heterocyclic ring and a 4-pyridyl group, it is a scientifically grounded hypothesis that this compound targets this pathway.[4][11] The protocols detailed herein are therefore focused on validating this hypothesis and quantifying the compound's inhibitory activity against p38α MAPK.

The p38 MAPK Signaling Pathway: A Key Therapeutic Target

The p38 MAPK pathway is a critical signaling cascade that responds to proinflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses. Activation of this pathway involves a series of phosphorylation events, culminating in the dual phosphorylation of p38 MAPK at its Thr-Gly-Tyr motif by upstream kinases MKK3 and MKK6. Activated p38 then phosphorylates numerous downstream targets, including transcription factors like ATF-2 and other kinases, leading to the production of inflammatory mediators.[11] Dysregulation of this pathway is implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making its inhibition a compelling therapeutic strategy.[11][12]

p38_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Environmental Stress MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Cytokines Proinflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Phosphorylation ATF2 ATF-2 p38->ATF2 Phosphorylation Gene_Expression Inflammatory Gene Expression MAPKAPK2->Gene_Expression (via other factors) ATF2->Gene_Expression Inhibitor 5-(o-Methoxyphenoxy)-4,6- dichloro-2-(4-pyridyl)pyrimidine Inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling cascade and the putative point of inhibition.

Getting Started: Compound Handling and Preparation

Scientific rigor begins with proper reagent handling. The accuracy of potency measurements is critically dependent on the precise concentration and stability of the test compound.

  • Solubility Testing: Due to its predicted high XLogP3 of 4.2, the compound is expected to be poorly soluble in aqueous media.[8] Initial solubility tests should be performed in 100% dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Subsequently, assess the solubility and stability of dilutions in relevant assay buffers. A common issue is compound precipitation when a DMSO stock is diluted into an aqueous buffer; this can be mitigated by using intermediate dilution steps and ensuring the final DMSO concentration in the assay is low (typically ≤ 1%) and consistent across all wells.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound (e.g., 3.48 mg).

    • Dissolve in the appropriate volume of 100% DMSO to create a 10 mM stock solution (e.g., 3.48 mg in 1 mL DMSO).

    • Vortex thoroughly until fully dissolved.

    • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light. When properly stored, stock solutions should be stable for several months.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (HTRF)

This biochemical assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of recombinant p38α kinase. It measures the phosphorylation of a known substrate, ATF-2, using Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive and robust detection technology.

Causality Behind Experimental Choices:

  • Enzyme: Recombinant, active human p38α is used as it is the most frequently analyzed and therapeutically relevant isoform.

  • Substrate: Activating Transcription Factor-2 (ATF-2) is a well-characterized, direct substrate of p38α.[11]

  • Detection: HTRF offers a high signal-to-noise ratio and is less prone to interference from colored or fluorescent compounds compared to other methods. It relies on the proximity of a donor (Europium cryptate) and an acceptor (e.g., d2) fluorophore, which only occurs when the substrate is phosphorylated.

in_vitro_workflow start Start: Prepare Reagents prep_compound 1. Prepare serial dilution of 5-(o-Methoxyphenoxy)-4,6-dichloro- 2-(4-pyridyl)pyrimidine in assay buffer start->prep_compound add_compound 2. Add compound dilutions and controls to 384-well plate prep_compound->add_compound add_enzyme 3. Add p38α kinase and GST-ATF2 substrate mixture add_compound->add_enzyme incubate1 4. Incubate (e.g., 15 min at RT) to allow for inhibitor binding add_enzyme->incubate1 add_atp 5. Initiate reaction by adding ATP incubate1->add_atp incubate2 6. Incubate (e.g., 60 min at RT) to allow phosphorylation add_atp->incubate2 add_detection 7. Add HTRF detection reagents (Anti-phospho-ATF2-d2 & Anti-GST-Eu3+) incubate2->add_detection incubate3 8. Incubate (60 min to overnight at RT) add_detection->incubate3 read_plate 9. Read plate on HTRF-compatible reader (665nm / 620nm) incubate3->read_plate end End: Analyze Data (IC50) read_plate->end

Caption: Workflow for the in vitro p38α HTRF kinase assay.

A. Reagent Preparation

ReagentPreparation Details
Kinase Buffer 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[5] Prepare fresh.
p38α Kinase (Active) Dilute recombinant human p38α to 2x final concentration in Kinase Buffer. (Final conc. typically 1-5 nM).
GST-ATF-2 Substrate Dilute recombinant GST-tagged ATF-2 to 2x final concentration in Kinase Buffer. (Final conc. typically 200-500 nM).
ATP Solution Prepare a 2x final concentration solution in Kinase Buffer. (Final conc. should be at or near the Kₘ for p38α, ~100 µM).
Test Compound Prepare a 10-point, 3-fold serial dilution series in Kinase Buffer + DMSO, starting from 100 µM (2x final conc.). Ensure final DMSO is constant.
HTRF Detection Buffer As per manufacturer's instructions.
HTRF Antibodies Anti-phospho-ATF-2 (Thr71) antibody labeled with d2 and Anti-GST antibody labeled with Europium Cryptate. Dilute in HTRF Detection Buffer.

B. Step-by-Step Protocol (384-well Plate)

  • Compound Plating: Add 5 µL of each 2x test compound dilution to the appropriate wells.

    • Negative Control (0% Inhibition): Add 5 µL of Kinase Buffer + DMSO.

    • Positive Control (100% Inhibition): Add 5 µL of a known potent p38 inhibitor (e.g., 10 µM SB 202190).

  • Enzyme/Substrate Addition: Add 5 µL of the 2x p38α/GST-ATF-2 mixture to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 10 µL of the 2x ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF antibody mix to each well to stop the reaction.

  • Detection Incubation: Incubate for 60 minutes to overnight at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

Protocol 2: Cellular Assay for p38 MAPK Inhibition (TNF-α Release)

This assay measures the functional consequence of p38 MAPK inhibition in a relevant cellular context. It uses the human monocytic cell line THP-1, which, upon stimulation with lipopolysaccharide (LPS), produces and secretes the proinflammatory cytokine TNF-α in a p38-dependent manner.[11]

Causality Behind Experimental Choices:

  • Cell Line: THP-1 cells are a well-established model for studying monocyte/macrophage biology and inflammatory responses.[11]

  • Stimulant: LPS (a component of Gram-negative bacteria cell walls) is a potent activator of the signaling pathways leading to p38 activation and TNF-α production.

  • Readout: Measuring the amount of TNF-α secreted into the cell culture supernatant provides a direct, quantitative readout of the compound's efficacy in a biological system. ELISA or HTRF kits are standard for this measurement.

cellular_workflow start Start: Culture THP-1 Cells seed_cells 1. Seed THP-1 cells into a 96-well culture plate start->seed_cells add_compound 2. Add serial dilutions of test compound and controls to cells seed_cells->add_compound pre_incubate 3. Pre-incubate cells with compound (e.g., 60 min) add_compound->pre_incubate stimulate 4. Stimulate cells with LPS (e.g., 100 ng/mL) pre_incubate->stimulate incubate_culture 5. Incubate for 4-6 hours at 37°C, 5% CO₂ stimulate->incubate_culture collect_supernatant 6. Centrifuge plate and collect cell-free supernatant incubate_culture->collect_supernatant quantify_tnf 7. Quantify TNF-α concentration using ELISA or HTRF kit collect_supernatant->quantify_tnf end End: Analyze Data (IC50) quantify_tnf->end

Caption: Workflow for the THP-1 cellular TNF-α release assay.

A. Cell Culture and Plating

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol.

  • Maintain cells in suspension at a density between 1x10⁵ and 1x10⁶ cells/mL.

  • On the day of the assay, harvest cells, check viability (>95%), and resuspend in fresh culture medium.

  • Seed cells into a 96-well tissue culture plate at a density of 2x10⁵ cells per 100 µL per well.

B. Step-by-Step Protocol

  • Compound Preparation: Prepare a 4x final concentration serial dilution of the test compound in culture medium. Ensure the final DMSO concentration will be ≤ 0.5%.

  • Compound Addition: Add 50 µL of the 4x compound dilutions to the appropriate wells containing 100 µL of cells.

    • Unstimulated Control: Add 50 µL of medium + DMSO.

    • Vehicle Control (0% Inhibition): Add 50 µL of medium + DMSO.

    • Positive Control (100% Inhibition): Add 50 µL of a known p38 inhibitor (e.g., 5 µM BIRB 796).

  • Pre-incubation: Pre-incubate the plate at 37°C, 5% CO₂ for 60 minutes.

  • Cell Stimulation: Prepare a 4x solution of LPS (e.g., 400 ng/mL) in culture medium. Add 50 µL to all wells except the "Unstimulated Control" wells. The final volume in all wells is now 200 µL.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect 50-100 µL of the cell-free supernatant for analysis.

  • TNF-α Quantification: Analyze the supernatant using a human TNF-α ELISA or HTRF kit according to the manufacturer's protocol.

Data Analysis and Interpretation

For both assays, the goal is to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce the measured activity by 50%.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))

    • Low Control: Vehicle control (0% inhibition).

    • High Control: Positive control inhibitor (100% inhibition).

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Use a non-linear regression curve fit (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to determine the IC₅₀ value.

Self-Validation and Trustworthiness: The inclusion of appropriate controls is non-negotiable. The vehicle control defines the assay window, while the positive control confirms that the system is responsive to inhibition. An unstimulated control in the cellular assay is crucial to establish the baseline TNF-α level. A Z'-factor calculation is recommended during assay development to confirm robustness.

References

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  • Google Patents. (2008). CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
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  • Journal of Medicinal Chemistry. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Retrieved from [Link]

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Application Notes & Protocols for In Vivo Evaluation of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Pyrimidine-Based Kinase Inhibitor

The compound 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine (henceforth designated as "PYR-465") is a novel heterocyclic small molecule with the chemical formula C₁₆H₁₁Cl₂N₃O₂ and a molar mass of 348.18 g/mol [1][2]. Its structure is built upon a pyrimidine scaffold, which is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites[3][4]. Many successful kinase inhibitors approved for cancer therapy are pyrimidine derivatives[4][5].

The 4,6-dichloro-pyrimidine core, in particular, often serves as a versatile intermediate for creating potent kinase inhibitors targeting critical oncogenic pathways[6][7]. Given these structural features, PYR-465 is hypothesized to function as an ATP-competitive kinase inhibitor. Based on structure-activity relationships of similar compounds, a probable primary target is the receptor tyrosine kinase c-MET (also known as hepatocyte growth factor receptor, HGFR). The c-MET signaling pathway is a well-validated target in oncology; its aberrant activation through mutation, amplification, or overexpression drives tumor growth, invasion, and metastasis in numerous cancers, including gastric, lung, and glioblastoma[8][9][10].

This document provides a comprehensive guide for the initial in vivo characterization of PYR-465. It outlines detailed protocols for formulation, efficacy testing in a human tumor xenograft model, and pharmacodynamic analysis to verify target engagement. These protocols are designed to establish a foundational understanding of the compound's therapeutic potential and are based on established methodologies for preclinical evaluation of novel kinase inhibitors[8][11][12].

Overall Preclinical In Vivo Workflow

The successful evaluation of a novel kinase inhibitor requires a systematic, multi-stage approach. The workflow begins with ensuring the compound can be properly formulated for administration and culminates in the analysis of its anti-tumor activity and its direct effects on the target within the tumor.

G cluster_0 Phase 1: Preparation & Feasibility cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Analysis & Interpretation Formulation Compound Formulation Development (Protocol 3.0) Tox Maximum Tolerated Dose (MTD) Study (Optional, Dose-Finding) Formulation->Tox Determine Dosing Vehicle & Solubility Limits Efficacy Tumor Xenograft Efficacy Study (Protocol 4.0) Tox->Efficacy Establish Safe & Tolerable Dose Range PD Pharmacodynamic (PD) Study (Protocol 5.0) Efficacy->PD Run in Parallel or as Satellite Cohort TumorGrowth Tumor Growth Inhibition (TGI) Analysis Efficacy->TumorGrowth Collect Tumor Volume & Body Weight Data TargetMod Western Blot/IHC Analysis of Target Modulation PD->TargetMod Collect Tumors at Time Points Post-Dose TargetMod->TumorGrowth Correlate Target Inhibition with Anti-Tumor Activity PK Pharmacokinetic (PK) Analysis (Optional Satellite Group)

Caption: High-level workflow for the in vivo evaluation of PYR-465.

Protocol: Formulation of PYR-465 for In Vivo Administration

Causality Statement: Small molecule kinase inhibitors are frequently lipophilic and exhibit poor aqueous solubility (BCS Class II/IV), which poses a significant barrier to achieving adequate bioavailability for in vivo studies[13][14]. An improper formulation can lead to precipitation, variable absorption, and inaccurate study results. The following protocol utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective solubilizing agent for preclinical oncology studies[15].

Materials
  • PYR-465 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), parenteral grade

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes and dosing needles (e.g., 20G for i.p., ball-tipped for p.o.)

  • Vortex mixer

  • Sonicator bath

Vehicle Preparation (40% HP-β-CD in WFI)
  • Weigh the required amount of HP-β-CD powder. For 10 mL of vehicle, weigh 4.0 g.

  • In a sterile container, add the HP-β-CD to approximately 8 mL of WFI.

  • Stir or vortex vigorously until the HP-β-CD is fully dissolved. This may require gentle warming (37-40°C).

  • Once dissolved, adjust the final volume to 10 mL with WFI.

  • Filter sterilize the solution through a 0.22 µm filter if necessary. Store at 4°C.

PYR-465 Formulation Protocol (Target: 10 mg/mL in 4% DMSO / 40% HP-β-CD)

This protocol is designed for a final dosing volume of 10 mL/kg in mice. A 10 mg/mL solution allows for a 100 mg/kg dose. Adjust concentration as needed based on dose-finding studies.

  • Weigh Compound: Accurately weigh 100 mg of PYR-465 and place it into a sterile, appropriately sized glass vial.

  • Initial Solubilization: Add 400 µL of DMSO to the vial. Vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may assist. This creates a 250 mg/mL stock solution. Self-Validation: A clear solution at this stage is critical. If the compound does not fully dissolve in DMSO, it is unlikely to remain soluble in the final vehicle.

  • Vehicle Addition: While vortexing the DMSO solution, slowly add 9.6 mL of the pre-warmed (37°C) 40% HP-β-CD vehicle. The slow addition while mixing is crucial to prevent precipitation.

  • Final Homogenization: Continue to vortex for 5-10 minutes. The final solution should be clear and free of particulates.

  • Administration: Use the formulation immediately. Due to the supersaturated nature of many such formulations, do not store for extended periods. Prepare fresh daily before dosing.

ComponentPurposeTypical Concentration
PYR-465 Active Pharmaceutical Ingredient1-20 mg/mL
DMSO Co-solvent for initial solubilization≤10% of final volume
HP-β-CD Solubilizing agent, forms inclusion complexes20-40% (w/v)
WFI / Saline Diluentq.s. to final volume
Table 1: Common components for formulating poorly soluble kinase inhibitors.

Protocol: In Vivo Tumor Growth Inhibition Study

Causality Statement: The gold standard for evaluating the anti-tumor activity of a novel cancer therapeutic is the human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice[9][11]. This protocol uses a subcutaneous model, which allows for straightforward tumor implantation and reliable monitoring of tumor growth via caliper measurements[16]. The choice of cell line is critical; a line with known c-MET pathway activation (e.g., GTL-16, which has MET amplification) provides the strongest rationale for testing a putative c-MET inhibitor[11].

Animal Model and Cell Line
  • Animal: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Cell Line: GTL-16 human gastric carcinoma cells (MET amplified).

  • Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 + 10% FBS) to ~80% confluency. Ensure cells are free of mycoplasma.

Experimental Procedure
  • Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 50 x 10⁶ cells/mL. Rationale: Matrigel provides an extracellular matrix scaffold that supports initial tumor engraftment and growth.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment:

    • Group 1 (Vehicle): Administer the formulation vehicle (Protocol 3.0) on the same schedule as the drug.

    • Group 2 (PYR-465, Low Dose): e.g., 25 mg/kg, administered once daily (QD) by oral gavage (p.o.).

    • Group 3 (PYR-465, High Dose): e.g., 75 mg/kg, administered QD p.o.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times weekly.

    • Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).

    • The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).

    • At the end of the study, euthanize animals and excise tumors for weighing and subsequent analysis.

ParameterSpecificationRationale
Animal Model Athymic Nude MouseLacks T-cells, preventing rejection of human tumor xenografts.
Cell Line GTL-16 (MET amplified)Provides a strong biological rationale for testing a c-MET inhibitor.
Tumor Implantation Subcutaneous, right flankAllows for easy and accurate tumor measurement.
Starting Volume 150-200 mm³Ensures tumors are well-established and vascularized before treatment.
Group Size n = 8-10Provides sufficient statistical power to detect significant differences.
Endpoints Tumor Volume, Body WeightPrimary efficacy and general toxicity readouts.
Table 2: Example design for a xenograft efficacy study of PYR-465.

Protocol: Pharmacodynamic (PD) Target Engagement Study

Causality Statement: Demonstrating that a compound inhibits tumor growth is the primary goal. However, linking this effect to the intended molecular target is crucial for validating its mechanism of action[8]. A pharmacodynamic study directly measures the biochemical effect of the drug on its target in the tumor tissue. Measuring the phosphorylation status of c-MET and its key downstream effectors (Akt, ERK) provides direct evidence of target engagement and pathway inhibition[11][15].

Study Design
  • Use the same tumor model as the efficacy study (GTL-16 xenografts).

  • Establish tumors to ~300-500 mm³. A larger size ensures sufficient tissue for analysis.

  • Use satellite animal groups (n=3-4 mice per time point) separate from the main efficacy study.

  • Administer a single dose of PYR-465 (e.g., 75 mg/kg p.o.) or vehicle.

Procedure
  • Dosing: Administer a single oral dose of PYR-465 or vehicle to each cohort.

  • Tumor Collection: At specified time points post-dose (e.g., 2, 4, 8, and 24 hours), euthanize the animals in one cohort.

  • Tissue Processing:

    • Immediately excise the tumor.

    • Snap-freeze the tumor tissue in liquid nitrogen. Self-Validation: This step is critical to preserve the phosphorylation state of proteins, which can change rapidly post-mortem.

    • Store samples at -80°C until analysis.

  • Western Blot Analysis:

    • Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Load equal amounts of protein (e.g., 30-50 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe membranes with primary antibodies against:

      • Phospho-c-MET (Tyr1234/1235)

      • Total c-MET

      • Phospho-Akt (Ser473)

      • Total Akt

      • β-Actin (as a loading control)

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Compare the levels of phosphorylated proteins in PYR-465-treated tumors to those from vehicle-treated tumors.

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds & Activates PI3K PI3K cMET->PI3K PD Marker: p-Akt RAS RAS cMET->RAS PYR465 PYR-465 (Hypothesized Action) PYR465->cMET Inhibits ATP Binding & Phosphorylation AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF -> MEK -> ERK RAS->RAF RAF->Proliferation PD Marker: p-ERK

Caption: Hypothesized mechanism of PYR-465 targeting the c-MET pathway.

A successful result would show a time-dependent decrease in the ratio of p-cMET/total c-MET and p-Akt/total Akt following treatment with PYR-465, providing strong evidence that the compound engages its target in vivo.

References

  • Christensen, J. G., Schreck, R., Burrows, J., et al. (2003). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Research, 63(21), 7345-7355. Available from: [Link]

  • ChemBK. (2024). Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. Available from: [Link]

  • Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(10), 4500-4511. Available from: [Link]

  • Sabatino, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 481-487. Available from: [Link]

  • Wang, W., et al. (2007). Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. Journal of Nuclear Medicine, 48(5), 797-804. Available from: [Link]

  • Rath, B. H., et al. (2013). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. Translational Oncology, 6(2), 159-169. Available from: [Link]

  • Cui, J. J., et al. (2007). In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. Proceedings of the American Association for Cancer Research, 48, 833. Available from: [Link]

  • Rath, B. H., et al. (2013). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. ResearchGate. Available from: [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 118-127. Available from: [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. DSpace@NKI. Available from: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. Available from: [Link]

  • Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366-2374. Available from: [Link]

  • Wang, Y.-T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7552-7572. Available from: [Link]

  • Wang, Y.-T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available from: [Link]

  • van der Velden, D. L., et al. (2021). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 13(10), 1547. Available from: [Link]

  • Hong, H., et al. (2012). Assessment of tumor response to tyrosine kinase inhibitors. Current Opinion in Pharmacology, 12(4), 386-393. Available from: [Link]

  • Google Patents. (2008). CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Institutional Research Information System. Available from: [Link]

  • PubChem. (n.d.). 5-(2-Methoxyphenoxy)-2,4,6-trihydroxy-pyrimidine. Available from: [Link]

  • Sharma, P., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Drug Delivery Science and Technology, 80, 104104. Available from: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]

  • Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
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  • Paswan, S., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 8(11). Available from: [Link]

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Analytical Strategies for the Characterization of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine is a heterocyclic compound with a molecular formula of C₁₆H₁₁Cl₂N₃O₂ and a molar mass of 348.18 g/mol .[1] Its structural complexity, featuring a dichloropyrimidine core, a methoxyphenoxy substituent, and a pyridyl group, necessitates a comprehensive analytical approach for its characterization, purity assessment, and quantification in various matrices. This is particularly critical in the context of drug discovery and development, where precise analytical data underpins regulatory submissions and ensures patient safety.

This technical guide provides a detailed overview of robust analytical methodologies for the comprehensive characterization of this compound. While specific, validated protocols for this exact molecule are not extensively available in peer-reviewed literature, this document outlines detailed, generalized protocols based on established methods for structurally similar dichloropyrimidine and pyridyl derivatives.[2][3][4] These methodologies are intended to serve as a strong foundation for researchers to develop and validate their own specific analytical procedures.

The primary analytical techniques discussed herein include High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation, and Infrared (IR) Spectroscopy for functional group identification.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development, particularly in chromatography.

PropertyValueSource
Molecular FormulaC₁₆H₁₁Cl₂N₃O₂[1]
Molar Mass348.18 g/mol [1]
Predicted Density1.376 ± 0.06 g/cm³[1]
Predicted Boiling Point372.7 ± 42.0 °C[1]
Predicted pKa0.21 ± 0.10[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the cornerstone for assessing the purity and quantifying this compound. The selection of a C18 or C8 stationary phase is typically effective for the separation of pyrimidine derivatives.[5]

Causality Behind Experimental Choices
  • Mobile Phase: A combination of an organic modifier (acetonitrile or methanol) and an aqueous buffer is standard. The acidic pH of the buffer (e.g., phosphate or acetate buffer around pH 3-4) is often necessary to ensure the ionization state of the pyridyl nitrogen is consistent, leading to sharp, symmetrical peaks.[6]

  • Column: A C18 column is a good starting point due to its hydrophobicity, which allows for strong retention of the relatively nonpolar analyte.

  • Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. A wavelength of 254 nm is often a suitable starting point for aromatic compounds.[7]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of sample B Dissolve in 10 mL of mobile phase A->B C Filter through 0.45 µm syringe filter B->C E Equilibrate C18 column C->E D Prepare mobile phase (e.g., ACN:Buffer) D->E F Inject sample (10 µL) E->F G Isocratic or Gradient Elution F->G H Detect at 254 nm G->H I Integrate peaks H->I J Assess peak purity I->J K Quantify based on standard curve I->K

Caption: A generalized workflow for HPLC method development.

Protocol: Purity Determination by Reverse-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode array (PDA) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or ammonium acetate for buffer preparation

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Phosphate buffer (pH 3.0) in a 70:30 (v/v) ratio. Degas the mobile phase before use. The exact ratio may require optimization.[4]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard of this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. Further dilute as necessary.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4][5]

    • Injection Volume: 10 µL[4]

    • Column Temperature: 30 °C[4]

    • Detection Wavelength: 254 nm[4]

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Determine the retention time of the main peak. Calculate the purity of the sample by the area normalization method. A stability-indicating method would require forced degradation studies to ensure specificity.[7]

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unequivocal structural confirmation of this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and providing structural information through fragmentation patterns.[3]

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which will likely produce a prominent protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial for determining the accurate mass and elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern ([M], [M+2], [M+4]) that can be used for confirmation.[3]

Protocol: Molecular Weight Confirmation by LC-MS

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an ESI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system using the conditions described previously.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺. For C₁₆H₁₁Cl₂N₃O₂, the expected monoisotopic mass of the neutral molecule is approximately 347.02. Therefore, the [M+H]⁺ ion should be observed around m/z 348.03.

    • Analyze the isotopic pattern for the presence of two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is essential for unambiguous structural elucidation.[3]

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: Signals corresponding to the protons of the methoxy group, the aromatic protons of the phenoxy ring, and the pyridyl ring protons are expected. The chemical shifts and coupling patterns will be indicative of their relative positions.

  • ¹³C NMR: Signals for all 16 carbon atoms should be observable. The chemical shifts will differentiate between the aromatic, pyrimidine, and methoxy carbons.

Protocol: Structural Elucidation by NMR

Instrumentation:

  • NMR spectrometer (e.g., 300 or 400 MHz)[8][9]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Set appropriate parameters for pulse width, acquisition time, and relaxation delay.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to TMS at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons for a definitive structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by probing their vibrational frequencies.[3]

Expected IR Absorption Bands:

  • C-O-C stretching: For the ether linkage.

  • C=N and C=C stretching: For the pyrimidine and aromatic rings.

  • C-H stretching: For the aromatic and methyl groups.

  • C-Cl stretching: In the lower frequency region.

Protocol: Functional Group Analysis by FT-IR

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer

Procedure:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[3] Alternatively, if the instrument has an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Integrated Analytical Approach

A comprehensive characterization of this compound requires an integrated approach where data from multiple analytical techniques are correlated to build a complete profile of the molecule.

Integrated_Approach cluster_confirmation Structural Confirmation cluster_quality Quality Control Compound 5-(o-Methoxyphenoxy)-4,6-dichloro- 2-(4-pyridyl)pyrimidine HPLC HPLC (Purity & Quantification) Compound->HPLC MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS NMR NMR (Definitive Structure) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR HPLC->MS LC-MS MS->NMR IR->NMR

Caption: An integrated analytical workflow for comprehensive characterization.

Conclusion

The analytical methods and protocols outlined in this guide provide a robust framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently assess the identity, purity, and quantity of this compound. It is imperative to note that these generalized methods should be subject to rigorous validation to demonstrate their suitability for their intended purpose, adhering to relevant regulatory guidelines.

References

  • Benchchem. Characterization of 5,6-Dichloropyrimidine-2,4-diol: A Guide to Analytical Methods and Protocols.
  • ChemBK. Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-.
  • Benchchem. Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.
  • IP Indexing. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Benchchem. A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification.
  • ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • National Center for Biotechnology Information. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine.
  • Google Patents. CN101279948A - Synthetic method of 4, 6- dichloro-5-(2-methoxyphenoxy).
  • PubChem. 5-(2-Methoxyphenoxy)-2,4,6-trihydroxy-pyrimidine.
  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK4pBGGC7QuugTpKLj-SMi79wMIeEEgd61Tx8jNv-skhZgVnYrcWWD_ggKqyObRYlAw8HrxN778uuAkVPZd6DuMlzGpJKQf6KrI5uLtazqyrzh68if15QE2vtxwhj4Rm_YMOWWOidc8Q==
  • ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Guidechem. 4-[4,6-dichloro-5-(2-methoxy-phenoxy)-pyrimidin-2-yl]-pyridine 1-oxide.
  • PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
  • PubMed. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
  • OPUS. Analytical Methods.
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  • PubChem. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.
  • PubMed. 4,6-Dichloro-5-methoxy-pyrimidine.
  • Google Patents. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • ACS Publications. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.
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  • National Center for Biotechnology Information. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
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Application Notes and Protocols for Generating a Dose-Response Curve for 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing Novel Small Molecule Inhibitors

The discovery and development of new therapeutic agents are underpinned by the rigorous characterization of their biological activity. For a novel small molecule like 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, a fundamental step in this process is the generation of a dose-response curve. This allows for the quantification of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[1][2] A dose-response curve graphically represents the relationship between the concentration of a drug and its observed effect, which is crucial for comparing the potency of different compounds and understanding their therapeutic potential.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cell-based assay to determine the dose-response relationship of this compound.

The protocols outlined herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. We will focus on a common application in oncology research: assessing the cytotoxic or anti-proliferative effects of the compound on a cancer cell line.[6][7] The principles and methods described, however, are broadly applicable to various cell-based assays measuring other biological responses.

Principle of the Assay: Quantifying Cell Viability

To generate a dose-response curve for a potential anti-cancer compound, we must measure its effect on cell viability or proliferation. A widely used, sensitive, and high-throughput compatible method is the luminescent cell viability assay, which quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[8][9] In viable cells, ATP is abundant; as cells die, ATP is rapidly depleted. Luminescent assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, utilize a thermostable luciferase to catalyze the production of light in the presence of ATP. The resulting luminescent signal is directly proportional to the number of viable cells in culture.[8][10][11] This "add-mix-measure" format is straightforward and minimizes pipetting steps, making it ideal for screening applications.[8][9]

Experimental Workflow Overview

The overall workflow for generating a dose-response curve for this compound is a multi-step process that begins with cell culture and culminates in data analysis and interpretation. Each step is critical for obtaining a reliable and reproducible IC50 value.

Dose-Response Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Cell Culture (e.g., A549 lung cancer cells) C 3. Cell Seeding (96-well plate) A->C B 2. Compound Preparation (Serial Dilutions) D 4. Compound Treatment (Incubation) B->D C->D E 5. Viability Assay (e.g., CellTiter-Glo) D->E F 6. Luminescence Reading (Plate Reader) E->F G 7. Data Normalization (% Inhibition) F->G H 8. Curve Fitting (Non-linear Regression) G->H I 9. IC50 Determination H->I Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Apoptosis Apoptosis Kinase_B->Apoptosis Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->Kinase_B Inhibits

Sources

Application Notes and Protocols for 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and principal applications of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine (henceforth DMPP). As a polysubstituted pyrimidine, DMPP is a valuable intermediate in medicinal chemistry and drug discovery, primarily utilized for its reactive dichlorinated core which allows for sequential and regioselective functionalization.[1] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into safety protocols and experimental methodologies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Compound Profile and Physicochemical Data

DMPP is a complex heterocyclic compound featuring a central pyrimidine ring, a key scaffold in numerous therapeutic agents due to its wide range of biological activities.[1] The two chlorine atoms at the C4 and C6 positions are highly activated towards nucleophilic displacement, making DMPP a versatile building block for creating diverse molecular libraries.

Table 1: Physicochemical Properties of DMPP

PropertyValueSource
Chemical Name This compoundEchemi[2], ChemBK[3]
CAS Number 150727-72-3Echemi[2], ChemBK[3]
Molecular Formula C₁₆H₁₁Cl₂N₃O₂Echemi[2], ChemBK[3]
Molecular Weight 348.18 g/mol Echemi[2], ChemBK[3]
Appearance Assumed to be a white to off-white crystalline solidInferred from similar compounds[3]
Predicted Density 1.376 ± 0.06 g/cm³Echemi[2], ChemBK[3]
Predicted Boiling Point 372.7 ± 42.0 °CEchemi[2], ChemBK[3]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane); slightly soluble in water.Inferred from similar compounds[3]

Hazard Identification and Safety Precautions

While specific toxicological data for DMPP is not thoroughly investigated, its structure, containing a dichloropyrimidine core, necessitates cautious handling. Similar chlorinated heterocyclic compounds are known to be irritants and potentially harmful.[4][5] Therefore, a risk-based approach to handling is mandatory.

GHS Hazard Classification (Inferred)

Based on data for analogous compounds, the following hazards should be assumed:

  • Skin Irritation/Corrosion: May cause skin irritation.[5]

  • Eye Damage/Irritation: May cause serious eye irritation.[5]

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Sensitization: May cause an allergic skin reaction.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against exposure. The open handling of this powdered compound is strongly discouraged.[6]

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn if there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[4][5]
Hand Protection Chemically resistant, powder-free nitrile gloves (minimum thickness of 0.11 mm). Inspect gloves before use and use proper removal technique. Change gloves frequently.Provides a barrier against skin contact. Nitrile gloves are recommended for handling cytotoxic or potent compounds.[7]
Body Protection A flame-retardant lab coat, fully buttoned. For larger quantities or higher-risk operations, consider a disposable gown.Prevents contamination of personal clothing and minimizes skin exposure.[8]
Respiratory Protection All handling of the solid compound should occur in a certified chemical fume hood or a negative pressure isolator (glove box).[6][9] Use a respirator with a P3 (HEPA) filter if engineering controls are not sufficient.Minimizes inhalation of airborne powder, which is a primary route of exposure.[6]
Engineering Controls

The primary method for exposure control is the use of robust engineering solutions.

  • Ventilation: Always handle DMPP within a properly functioning chemical fume hood with a face velocity of 0.5 m/s or a suitable containment system like a glove box.[10]

  • Containment: For weighing and transferring solid DMPP, consider using a negative pressure balance enclosure or a glove box to prevent dust generation.[6][9] Split butterfly valves are recommended for transferring solids between contained systems.[6][8]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[11]

Storage and Stability

Proper storage is critical to maintain the integrity of DMPP and ensure laboratory safety.

  • Storage Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[12] The storage area should be separate from incompatible materials.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. The compound is reactive towards nucleophiles.

  • Moisture Sensitivity: While not explicitly stated, similar chlorinated heterocycles can be sensitive to moisture, which may lead to slow hydrolysis. Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent degradation.

First Aid and Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[4]
In Case of Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[4]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding eyelids open. Immediately consult a physician.[4][13]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4][13]
Spill and Leak Management
  • Minor Spills (Solid): Evacuate the area. Wear full PPE. Gently cover the spill with an absorbent material like vermiculite to avoid raising dust. Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Major Spills: Evacuate the laboratory immediately and alert emergency services. Prevent entry into the area.

Application Notes: Synthetic Utility

The synthetic value of DMPP is derived from the differential reactivity of its chloro-substituents at the C4 and C6 positions of the pyrimidine ring. These positions are highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[14] This allows for the sequential introduction of various nucleophiles, such as amines, alcohols, and thiols, providing a powerful strategy for building molecular complexity. Furthermore, the chloro groups can participate in palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, to form carbon-carbon bonds.[2][5]

Experimental Protocols

The following protocols are representative examples of how DMPP can be utilized in common synthetic transformations. Researchers should perform their own reaction optimization.

Protocol 1: Mono-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the regioselective mono-substitution of a chlorine atom on the DMPP core with a primary or secondary amine. The C4 and C6 positions are electronically similar, so mono-substitution typically yields a mixture of isomers, though steric hindrance from the phenoxy group may influence selectivity.

The reaction proceeds via an addition-elimination mechanism, where the amine nucleophile attacks the electron-deficient pyrimidine ring.[7] A non-nucleophilic base (e.g., DIPEA or K₂CO₃) is used to quench the HCl generated during the reaction without competing with the primary amine nucleophile. A polar aprotic solvent like DMF or NMP is used to solubilize the reactants and facilitate the reaction, which often requires elevated temperatures to overcome the activation energy.[14]

  • This compound (DMPP)

  • Primary or secondary amine of choice (e.g., Propylamine) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (Argon or Nitrogen)

  • Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • To a dry round-bottom flask under an inert atmosphere, add DMPP (1.0 mmol, 348.18 mg).

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Add the amine (1.1 mmol) to the solution, followed by DIPEA (2.5 mmol, 435 µL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 25 mL of cold water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve DMPP in Anhydrous DMF prep2 Add Amine & DIPEA prep1->prep2 Under Ar/N2 react Heat to 80-100 °C (4-12h) prep2->react workup1 Quench with H₂O react->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Workflow for the mono-amination of DMPP via SNAr.

Protocol 2: Carbon-Carbon Bond Formation via Suzuki Cross-Coupling

This protocol outlines a method for the regioselective Suzuki coupling of an aryl or heteroaryl boronic acid at one of the chloro-positions of DMPP. For 2,4- and 4,6-dichloropyrimidines, substitution typically occurs preferentially at the C4/C6 positions.[2][15]

The Suzuki coupling is a robust palladium-catalyzed reaction that forms a C-C bond between an organoboron species and an organohalide. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[2] A mixture of a polar solvent (e.g., 1,4-dioxane) and water with a base (e.g., K₂CO₃ or Cs₂CO₃) is standard. Microwave irradiation can significantly accelerate the reaction.[2]

  • This compound (DMPP)

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Microwave vial or round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup

  • Standard work-up and purification reagents

  • To a microwave vial, add DMPP (1.0 mmol, 348.18 mg), the boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414.6 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 15-45 minutes.[2] (Alternatively, heat conventionally at 90 °C for 6-18 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the coupled product.

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex Ar-Pd(II)L₂(Cl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'-B(OH)₂ Base pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetal->pd_aryl_complex red_elim Reductive Elimination pd_aryl_complex->red_elim red_elim->pd0 Product Ar-Ar' output Coupled Product (Ar-Ar') red_elim->output input1 DMPP (Ar-Cl) input1->ox_add input2 Boronic Acid (Ar'-B(OH)₂) input2->transmetal

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

References

  • Vertex AI Search. MSDS of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. (2011).
  • Sigma-Aldrich.
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  • Thermo Fisher Scientific.
  • ChemBK. Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024).
  • Echemi. 4,6-Dichloro-5-(2-methoxyphenoxy)
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019).
  • ChargePoint Technology.
  • NIH, National Center for Biotechnology Information. One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • IPS-Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach.
  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (2025).
  • International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Esco Pharma.
  • BenchChem. Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. (2025).
  • American Industrial Hygiene Association. Safe Handling of Potent Pharmaceutical Compounds.
  • Guidechem. 4-[4,6-dichloro-5-(2-methoxy-phenoxy)-pyrimidin-2-yl]-pyridine 1-oxide.
  • ECHA. Brief Profile - 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine.
  • University of California, Santa Cruz.
  • NIH, National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. (2022).
  • European Chlorinated Solvent Association.
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  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025).
  • Bolli, M. H., et al. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 2012.
  • Google Patents. Method of synthesis of bosentan, its polymorphic forms and its salts. (2009).

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Applications of Substituted Pyrimidines in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in the architecture of modern anticancer therapeutics.[1] This heterocyclic aromatic compound is not only a fundamental component of DNA and RNA but also serves as a "privileged scaffold" in medicinal chemistry, lending itself to a vast array of chemical modifications.[2][3] This structural versatility allows for the development of highly targeted agents that can interfere with the specific molecular machinery driving cancer cell proliferation and survival. This guide provides an in-depth exploration of the primary applications of substituted pyrimidines in oncology, focusing on their roles as kinase inhibitors, antimetabolites, and immunomodulatory agents. We will delve into the mechanistic underpinnings of these applications and provide detailed, field-proven protocols for their evaluation in a research setting.

Section 1: Substituted Pyrimidines as Kinase Inhibitors

Kinase deregulation is a hallmark of many cancers, leading to aberrant signaling cascades that promote uncontrolled cell growth, angiogenesis, and metastasis.[2] Substituted pyrimidines have proven to be exceptionally effective as kinase inhibitors due to their ability to mimic the purine ring of ATP, the natural substrate for kinases.[2] This allows them to competitively bind to the ATP-binding pocket of oncogenic kinases, blocking their catalytic activity and downstream signaling.

Prominent examples of pyrimidine-based kinase inhibitors include gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), and lapatinib, a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[4] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have also emerged as powerful scaffolds for developing potent and selective kinase inhibitors.[5][6] For instance, the pyrazolo[3,4-d]pyrimidine core is found in ibrutinib, a highly effective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[7]

Visualizing the Mechanism: Inhibition of the EGFR Signaling Pathway

The following diagram illustrates how a pyrimidine-based inhibitor like Gefitinib blocks the EGFR signaling cascade, a critical pathway in the development and progression of many cancers, including non-small cell lung cancer.[8]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Pyrimidine Inhibitor) Gefitinib->EGFR Inhibits (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for quantifying the inhibitory activity of a substituted pyrimidine compound against a target kinase.

Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and when a second, acceptor-labeled reagent binds the substrate, it brings the donor and acceptor into close proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Target kinase (e.g., EGFR)

  • Kinase-specific substrate

  • ATP

  • Test pyrimidine compound

  • HTRF KinEASE-STK S1 kit (or similar)

  • 384-well low-volume white plates

  • Plate reader capable of HTRF detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrimidine compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 4 µL of the test compound dilution.

    • 2 µL of the kinase solution.

    • 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the STK-antibody-Eu3+ cryptate solution.

    • Add 5 µL of the streptavidin-XL665 solution.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound ExampleTarget KinaseIC₅₀ (nM)Cancer Indication
GefitinibEGFR2-37Non-Small Cell Lung Cancer
ErlotinibEGFR2Non-Small Cell Lung Cancer, Pancreatic Cancer
IbrutinibBTK0.5B-cell malignancies

Section 2: Substituted Pyrimidines as Antimetabolites

Antimetabolites are a class of chemotherapy drugs that interfere with the normal metabolic processes of cells, particularly the synthesis of DNA and RNA.[9] Substituted pyrimidines that are structural analogs of endogenous pyrimidines can be mistakenly incorporated into these metabolic pathways, leading to the inhibition of critical enzymes and the disruption of nucleic acid synthesis.[9] This ultimately triggers cell cycle arrest and apoptosis.[10]

The classic example of a pyrimidine-based antimetabolite is 5-fluorouracil (5-FU), which has been a mainstay in the treatment of various solid tumors, including colorectal and breast cancer, for decades.[11] 5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines.[9] Other important pyrimidine antimetabolites include gemcitabine, a deoxycytidine analogue used to treat pancreatic and non-small cell lung cancer, and cytarabine, used in the treatment of hematologic malignancies.[11][12]

Visualizing the Mechanism: 5-Fluorouracil's Inhibition of DNA Synthesis

The following diagram illustrates the mechanism by which 5-FU disrupts the pyrimidine synthesis pathway, leading to a depletion of thymidine and subsequent inhibition of DNA replication.

Antimetabolite_Mechanism 5-FU 5-Fluorouracil FdUMP FdUMP 5-FU->FdUMP Metabolized to TS Thymidylate Synthase (TS) FdUMP->TS Forms stable ternary complex with dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP Converts dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA Incorporated into

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Protocol: Cell Viability Assay (MTT)

This protocol details the use of the MTT assay to assess the cytotoxic effects of a pyrimidine antimetabolite on cancer cells.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[13] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • Cancer cell line (e.g., HCT-116 for colorectal cancer)

  • Complete cell culture medium

  • Test pyrimidine antimetabolite (e.g., 5-FU)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Compound ExampleCancer IndicationTypical IC₅₀ Range (µM)
5-FluorouracilColorectal, Breast, Stomach1-50
GemcitabinePancreatic, Lung, Bladder0.01-1
CytarabineLeukemia, Lymphoma0.1-10

Section 3: Substituted Pyrimidines as Immunomodulators

The interplay between cancer cells and the immune system is a critical determinant of tumor progression and response to therapy. Certain substituted pyrimidine derivatives have been shown to possess immunomodulatory properties, enhancing the ability of the immune system to recognize and eliminate cancer cells.[14]

Hypomethylating agents (HMAs), which are analogues of pyrimidine nucleosides, can be incorporated into DNA and inhibit DNA methyltransferases.[14] This can lead to the enhanced expression of cancer-specific antigens and MHC molecules, making cancer cells more visible to cytotoxic T lymphocytes (CTLs).[14] Furthermore, some pyrimidine-based drugs can induce immunogenic cell death (ICD), a form of apoptosis that triggers an adaptive immune response against the dying cancer cells.[14]

Visualizing the Workflow: Assessing Immunomodulatory Effects

The following diagram outlines a general workflow for investigating the immunomodulatory effects of a substituted pyrimidine compound.

Immunomodulation_Workflow cluster_invitro In Vitro Assays Compound Substituted Pyrimidine Compound CancerCells Cancer Cell Line Compound->CancerCells Treat CoCulture Co-culture of Cancer Cells and PBMCs CancerCells->CoCulture PBMCs Human PBMCs PBMCs->CoCulture FlowCytometry Flow Cytometry Analysis (T-cell activation, Cytokine production) CoCulture->FlowCytometry ELISA ELISA (Cytokine secretion) CoCulture->ELISA

Caption: Workflow for evaluating immunomodulatory activity.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by a pyrimidine derivative, which can be a precursor to immunogenic cell death.[13]

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line

  • Test pyrimidine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.[13]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[13]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the test compound.

References

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers. Available at: [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - MDPI. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. Available at: [Link]

  • What Are Antimetabolites? - Cleveland Clinic. Available at: [Link]

  • Pyrimidine- and Purine-Based Antimetabolites, Hydroxyurea, and Asparaginases. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Available at: [Link]

  • Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways - Longdom Publishing. Available at: [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. Available at: [Link]

  • Immunomodulatory Effects of Drugs for Effective Cancer Immunotherapy - PMC - NIH. Available at: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. Available at: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - Semantic Scholar. Available at: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. Available at: [Link]

  • Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Available at: [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We provide troubleshooting strategies, detailed experimental protocols, and scientific explanations to help you overcome these hurdles and advance your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is this compound expected to have low aqueous solubility?

A1: The limited aqueous solubility of this compound is rooted in its molecular structure. Several key features contribute to this characteristic:

  • Aromatic and Heterocyclic Rings: The molecule is built upon a core of multiple ring systems (pyrimidine, pyridine, and methoxyphenoxy). These structures are largely rigid and planar, which can promote strong intermolecular π-π stacking interactions in the solid (crystalline) state.[1] Overcoming this crystal lattice energy requires a significant amount of energy, which disfavors dissolution.

  • Lipophilicity: The presence of two chloro- substituents and the methoxyphenoxy group increases the molecule's overall lipophilicity (hydrophobicity). This makes it energetically unfavorable for the molecule to interact with polar water molecules.

  • Lack of Ionizable Groups in Neutral pH: While the pyridyl nitrogen can be protonated, the pyrimidine ring itself is only weakly basic.[1][2] At or near physiological pH (7.4), the molecule is predominantly in a neutral, non-ionized state, which is typically less soluble in water.

Q2: What are the essential first steps to take when I encounter solubility issues with this compound in my aqueous buffer?

A2: A systematic, tiered approach is the most efficient way to tackle solubility problems. Start with the simplest and most direct methods before moving to more complex formulation strategies.

  • pH Adjustment: This should be your first line of investigation. The 4-pyridyl group in the molecule has a basic nitrogen atom. Lowering the pH of your aqueous buffer will protonate this nitrogen, forming a cationic salt which is generally much more soluble in water than the neutral free base.[1][3] It is critical to determine the compound's pKa to understand the pH range where it will be ionized.[1]

  • Co-solvent Systems: If pH modification is insufficient or not compatible with your experimental system (e.g., cell-based assays), the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[4][5] This polarity reduction lowers the interfacial tension between the hydrophobic compound and the solvent, thereby enhancing solubility.[6]

Workflow for Selecting a Solubility Enhancement Strategy

The following flowchart provides a decision-making framework to guide you from initial troubleshooting to more advanced formulation approaches.

Solubility_Workflow cluster_0 cluster_1 cluster_2 Start Start: Compound has Poor Aqueous Solubility Check_pH Is pH adjustment compatible with the experiment? Start->Check_pH Adjust_pH Protocol 1: Systematically Test pH Adjustment Check_pH->Adjust_pH Yes Use_Cosolvent Protocol 2: Screen Co-solvents (e.g., DMSO, Ethanol) Check_pH->Use_Cosolvent No Soluble_pH Is solubility now sufficient? Adjust_pH->Soluble_pH End_Success End: Problem Solved Soluble_pH->End_Success Yes Soluble_pH->Use_Cosolvent No Soluble_Cosolvent Is solubility now sufficient? Use_Cosolvent->Soluble_Cosolvent Soluble_Cosolvent->End_Success Yes Advanced_Methods Consider Advanced Techniques Soluble_Cosolvent->Advanced_Methods No Complexation Protocol 3: Cyclodextrin Complexation Advanced_Methods->Complexation Solid_Dispersion Amorphous Solid Dispersions (ASDs) Advanced_Methods->Solid_Dispersion End_Advanced Proceed with selected advanced formulation Complexation->End_Advanced Solid_Dispersion->End_Advanced

Caption: Decision workflow for improving compound solubility.

Q3: My compound's solubility is still insufficient for my biological assays even with pH and co-solvent adjustments. What advanced strategies can I employ?

A3: When basic methods are not enough, more sophisticated formulation techniques are required. These methods alter the physicochemical state of the compound to enhance its solubility and dissolution rate.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble "guest" molecules, like our pyrimidine derivative, into their central cavity, forming a water-soluble inclusion complex.[9][10] This effectively masks the hydrophobic nature of the drug, significantly increasing its apparent aqueous solubility.[8][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and safety profile.[12]

  • Amorphous Solid Dispersions (ASDs): Most drug candidates exist in a highly ordered, thermodynamically stable crystalline form. An amorphous solid, by contrast, lacks this long-range molecular order and exists in a higher energy state.[13] This higher energy state results in a significantly higher apparent solubility and dissolution rate compared to the crystalline form.[14] In an ASD, the compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS), which stabilizes the amorphous state and prevents recrystallization.[13][15]

Mechanism Spotlight: Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it more soluble in an aqueous environment.

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

This protocol determines the solubility of the compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0.

  • Sample Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. This is the core of the "shake-flask" method, considered the gold standard for solubility measurement.[16][17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a specific volume of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase or solvent for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[18][19]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Co-solvent Screening

This protocol evaluates the effectiveness of different co-solvents at enhancing solubility.

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[4] See the table below for common examples.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of each co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Create a series of co-solvent/aqueous buffer mixtures (e.g., 1%, 2%, 5%, 10% v/v co-solvent in your primary assay buffer).

  • Solubility Assessment: Add a small volume of the compound's stock solution to each co-solvent/buffer mixture to achieve the desired final concentration. Visually inspect for any precipitation immediately and after a set incubation period (e.g., 2 hours).

  • Kinetic vs. Thermodynamic Solubility: Note that this method often measures kinetic solubility, which can be higher than thermodynamic solubility but may lead to precipitation over time.[20] For long-term stability, the shake-flask method (Protocol 1) should be used with the desired co-solvent mixture.

Co-solventTypical Concentration Range (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1% - 5%Excellent solubilizing power, but can have cellular effects at >0.5%.
Ethanol1% - 10%Commonly used, generally well-tolerated in many assays.[6]
Propylene Glycol (PG)1% - 20%A viscous solvent often used in formulations.[4]
Polyethylene Glycol 400 (PEG 400)5% - 30%A non-volatile polymer, useful for increasing solubility.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple lab-scale method to form an inclusion complex.[10]

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (a 1:1 ratio is a common starting point).

  • Mixing: Weigh the appropriate amounts of the compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a thick, homogenous paste. The solvent facilitates the interaction and entry of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) or under a vacuum until all solvent has evaporated.

  • Final Preparation: The resulting dried powder is the drug-cyclodextrin complex. Grind it gently into a fine powder for use. The solubility of this complex can then be tested using Protocol 1.

References

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH). [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.). Upperton Pharma Solutions. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020-11-03). Pharmaceutical Technology. [Link]

  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017-05-17). Pharmaceutical Technology. [Link]

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Protheragen. [Link]

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018-01-29). National Institutes of Health (NIH). [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021-07-26). Ascendia Pharmaceutical Solutions. [Link]

  • Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024-01-02). ChemBK. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018-05-11). National Institutes of Health (NIH). [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). DelveInsight. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2025-08-08). ResearchGate. [Link]

  • Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. (n.d.). Impactfactor. [Link]

  • 5 Novel Techniques For Solubility Enhancement. (2022-02-28). Drug Delivery Leader. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Institutes of Health (NIH). [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018-01-29). ACS Medicinal Chemistry Letters. [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). MDPI. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (September 2019). ResearchGate. [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018-01-29). ResearchGate. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Synthesis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine (CAS 150727-72-3)[1]. This guide is designed for researchers, chemists, and process development professionals who are working with this molecule, a key intermediate in pharmaceutical development, structurally related to endothelin receptor antagonists[2].

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and maximize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. We focus on the most chemically plausible and industrially relevant synthetic route, which involves the formation of the C5-ether linkage prior to the final chlorination step.

Part 1: Understanding the Synthetic Strategy

Q1: What is the recommended synthetic pathway for this molecule? I tried a direct nucleophilic aromatic substitution (SNAr) of guaiacol on a trichloropyrimidine and it failed.

This is a common pitfall. The direct displacement of a halogen at the C5 position of a pyrimidine ring via SNAr is exceptionally difficult. The reactivity of halogens on the pyrimidine core generally follows the order C4(6) > C2 >> C5[3]. The C5 position is not sufficiently activated by the ring nitrogens to undergo substitution easily.

The most viable and reported strategy for analogous compounds involves a multi-step approach where the core pyrimidine ring is constructed with the C5-substituent already in place.[4]

A Diethyl Malonate B Diethyl 2-chloro-malonate A->B Chlorination (e.g., SO2Cl2) C Diethyl 2-(o-methoxyphenoxy)malonate B->C Etherification (SN2) Guaiacol, Base E 5-(o-Methoxyphenoxy)-2-(4-pyridyl) pyrimidine-4,6(1H,5H)-dione C->E Cyclization/ Condensation D 4-Pyridinecarboxamidine D->E F Target Product: 5-(o-Methoxyphenoxy)-4,6-dichloro -2-(4-pyridyl)pyrimidine E->F Chlorination (POCl3)

Caption: Recommended multi-step synthetic pathway.

The critical step to optimize for overall yield is typically the final chlorination of the pyrimidine-4,6-dione precursor.

Part 2: Troubleshooting the Critical Chlorination Step

Q2: My final chlorination of 5-(o-methoxyphenoxy)-2-(4-pyridyl)pyrimidine-4,6-dione with phosphorus oxychloride (POCl₃) is giving low yields (<40%) and a lot of baseline material on my TLC. What's going wrong?

This is the most common and challenging step. Low yields are often due to incomplete reaction, side reactions, or product decomposition during work-up. Let's break down the critical parameters.

A. Reagent Quality and Stoichiometry

  • Phosphorus Oxychloride (POCl₃): This reagent degrades over time, especially with exposure to moisture. Using an old or partially hydrolyzed bottle is a primary cause of failure.

    • Solution: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere. For process scale-up, redistilling POCl₃ may be necessary.

  • Stoichiometry: POCl₃ acts as both the chlorinating agent and the solvent. Using a large excess (10-20 equivalents or more) is crucial to drive the reaction to completion and ensure the starting material remains fully solvated.

B. The Role of Catalytic Additives

  • Tertiary Amines: The addition of a catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can dramatically improve the reaction rate and yield[5][6].

    • Mechanism: These amines react with POCl₃ to form a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating agent than POCl₃ alone[7]. This allows the reaction to proceed at lower temperatures and reduces the formation of charred, intractable side products.

    • Recommendation: Add 0.1 to 1.2 equivalents of a tertiary amine to your reaction mixture[4].

C. Temperature and Reaction Time

  • Thermal Decomposition: The pyrimidine core, especially with ether linkages, can be sensitive to prolonged heating at high temperatures.

    • Solution: Heat the reaction mixture gradually to a reflux temperature of 80-110°C[4]. Monitor the reaction progress closely by TLC or LC-MS (quenching a small aliquot in methanol/water). Once the starting material is consumed (typically 4-8 hours), do not heat it unnecessarily longer.

D. Aqueous Work-up and Product Isolation

  • Quenching: This is a highly exothermic and critical step. Improper quenching can lead to product hydrolysis (Cl back to OH) or decomposition.

    • Best Practice: After cooling the reaction mixture, slowly and carefully pour it into a vigorously stirred slurry of ice and water. Never add water to the reaction flask. This ensures the temperature stays low and the excess POCl₃ is hydrolyzed safely.

  • pH Adjustment: The resulting aqueous solution will be highly acidic. The product, containing a basic pyridine ring, may be soluble.

    • Solution: Slowly neutralize the mixture with a base (e.g., solid NaHCO₃, Na₂CO₃, or aqueous NaOH) to a pH of 7-8. This will precipitate the crude product or ensure it partitions into the organic layer during extraction.

  • Extraction: Use a suitable organic solvent like dichloromethane (DCM) or ethyl acetate for extraction. The product is often a solid that can be isolated by filtration after neutralization and extraction[4].

cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Chlorination Step cause1 Poor POCl3 Quality start->cause1 cause2 Insufficient POCl3 start->cause2 cause3 No Amine Catalyst start->cause3 cause4 Incorrect Temp. start->cause4 cause5 Work-up Issues start->cause5 sol1 Use Fresh/Distilled POCl3 cause1->sol1 sol2 Use Large Excess (10-20 eq.) cause2->sol2 sol3 Add 0.2 eq. DIPEA or N,N-Dimethylaniline cause3->sol3 sol4 Reflux at 80-110°C Monitor by TLC/LCMS cause4->sol4 sol5 Quench on Ice Neutralize to pH 7-8 Extract with DCM cause5->sol5

Sources

troubleshooting 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis, purification, and use in subsequent experimental workflows.

Introduction

This compound is a highly functionalized heterocyclic compound, valuable as an intermediate in the synthesis of complex molecules, particularly in medicinal chemistry. Its structure, featuring a pyrimidine core with two reactive chlorine atoms, a pyridyl group, and a methoxyphenoxy moiety, offers multiple avenues for chemical modification. However, this complexity can also lead to specific experimental challenges, from controlling regioselectivity to ensuring product stability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve successful and reproducible results.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and handling of this compound.

Problem 1: Low Yield During Synthesis

Question: I am synthesizing this compound and observing a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of substituted pyrimidines are a common issue.[1] The synthesis of the target molecule, or analogous structures, typically involves the chlorination of a dihydroxy-pyrimidine precursor using an agent like phosphorus oxychloride (POCl₃).[2] Several factors can contribute to poor yields in this process:

  • Incomplete Chlorination: The conversion of hydroxyl groups to chlorides may be incomplete.

    • Causality: Insufficient reagent, suboptimal temperature, or short reaction times can lead to incomplete reaction. The hydroxyl groups on the pyrimidine ring are relatively acidic and require forcing conditions to be displaced.

    • Solution:

      • Reagent Stoichiometry: Ensure at least 2-3 equivalents of POCl₃ are used per equivalent of the dihydroxy-pyrimidine precursor. An excess of POCl₃ can also serve as the solvent for the reaction.[3]

      • Temperature and Time: The reaction often requires heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature, which can range from 80-110°C and last several hours.[2]

      • Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can facilitate the chlorination process.[2]

  • Side Reactions and Byproduct Formation: The reaction conditions for chlorination can promote the formation of undesired byproducts.

    • Causality: The presence of moisture can lead to the decomposition of POCl₃ and the formation of phosphoric acid, which can complicate the reaction and workup. Overheating can lead to decomposition of the starting material or product.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

      • Controlled Heating: Use an oil bath and a temperature controller to maintain a stable reaction temperature. Avoid localized overheating.

  • Difficult Workup and Product Loss: The product may be lost during the aqueous workup and extraction steps.

    • Causality: The pyridyl nitrogen can be protonated in acidic conditions, increasing the aqueous solubility of the product. Emulsion formation during extraction can also trap the product.

    • Solution:

      • Careful Quenching: The reaction is typically quenched by slowly adding the reaction mixture to ice water. This should be done carefully in a well-ventilated fume hood due to the vigorous reaction of excess POCl₃ with water.

      • pH Adjustment: After quenching, neutralize the aqueous solution with a base (e.g., NaHCO₃ or Na₂CO₃) to a pH of 7-8 before extraction. This will deprotonate the pyridyl nitrogen and reduce the aqueous solubility of the product.

      • Solvent Choice: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. If emulsions form, adding brine can help to break them.

Problem 2: Poor Regioselectivity in Subsequent Nucleophilic Substitution Reactions

Question: When I react this compound with a nucleophile, I get a mixture of products corresponding to substitution at the C4 and C6 positions. How can I control the regioselectivity?

Answer: Achieving regioselective substitution on a 4,6-dichloropyrimidine core is a significant challenge. The electronic environment of the C4 and C6 positions is very similar, leading to competitive reactions.[4]

  • Understanding the Reactivity: In many dichloropyrimidine systems, the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[5] However, in your specific molecule, the C2 position is already substituted. The electronic influence of the 5-(o-methoxyphenoxy) group does not create a strong electronic bias between the C4 and C6 positions. Therefore, steric factors and reaction conditions play a crucial role in determining the outcome.

  • Strategies for Improving Regioselectivity:

    • Steric Hindrance: If your nucleophile is sterically bulky, you may observe a slight preference for substitution at the less hindered position. However, this is often not sufficient to achieve high selectivity.

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity. At lower temperatures, the reaction is more sensitive to small differences in activation energy between the two sites. Start the reaction at 0°C or even lower and allow it to slowly warm to room temperature.

    • Solvent Effects: The choice of solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF).

    • Use of a Directing Group (Advanced): In some cases, it may be necessary to modify the synthetic strategy to introduce a directing group that can be later removed. This is a more complex approach and is typically reserved for when other methods fail.

  • Purification of Isomers: If a mixture of isomers is unavoidable, careful purification is necessary.

    • Column Chromatography: Isomers of substituted pyrimidines can often be separated by silica gel column chromatography. A shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) can improve separation.

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.

Problem 3: Product Instability or Decomposition

Question: My purified this compound seems to be decomposing over time, as indicated by TLC and NMR. What are the best practices for storage and handling?

Answer: Heterocyclic compounds, particularly those with multiple reactive sites, can be prone to degradation.

  • Potential Degradation Pathways:

    • Hydrolysis: The chloro groups are susceptible to hydrolysis, especially in the presence of moisture and trace amounts of acid or base. This would result in the formation of the corresponding hydroxy-pyrimidines.

    • Photodecomposition: Many aromatic compounds are light-sensitive. Exposure to UV light can lead to the formation of radical species and subsequent decomposition.

    • Oxidation: The pyridyl nitrogen can be oxidized to the corresponding N-oxide.[6]

  • Recommended Storage and Handling Procedures:

    • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (-20°C is recommended for long-term storage). Protect from light by using an amber vial or by wrapping the container in aluminum foil.

    • Handling: When weighing and handling the compound, do so in a dry environment (e.g., a glove box or under a stream of dry nitrogen) to minimize exposure to atmospheric moisture. Use anhydrous solvents for preparing solutions.

    • Purity: Ensure the compound is free from acidic or basic impurities from the synthesis, as these can catalyze degradation. If necessary, re-purify the compound by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?

A1: While an experimental spectrum should always be used for confirmation, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons. The aromatic region of the ¹H NMR spectrum will be complex, with signals for the pyridyl and methoxyphenoxy groups. The ¹³C NMR will show characteristic signals for the substituted pyrimidine ring, with the carbon atoms attached to chlorine appearing at a downfield shift. It is crucial to use high-resolution NMR for unambiguous structure elucidation.[7][8]

Q2: What is a suitable mobile phase for HPLC analysis of this compound?

A2: For reverse-phase HPLC, a common mobile phase would be a gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape by ensuring the pyridyl nitrogen is consistently protonated. A C18 column is a good starting point.

Q3: Can I use this compound in Suzuki or other palladium-catalyzed cross-coupling reactions?

A3: Yes, the chloro-substituents on the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of halogens on a pyrimidine ring in such reactions follows the order C4/C6 > C2.[9] You can expect to perform sequential cross-coupling reactions, though achieving selective mono-substitution can be challenging, as discussed in the troubleshooting section.

Q4: What safety precautions should I take when working with this compound and its precursors?

A4:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloropyrimidines: These compounds are generally considered to be irritants and potentially toxic. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents and compounds used in your experiments.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for analogous compounds.[2]

Materials:

  • 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-(o-methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine (1.0 eq).

  • Add phosphorus oxychloride (5-10 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully, pour the reaction mixture into a beaker of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Parameter Value
Typical Yield 60-80%
Appearance Off-white to light brown solid
Purification Column Chromatography
Protocol 2: Mono-amination of this compound

This protocol provides a general procedure for a subsequent SNAr reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Isopropanol or DMF

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in isopropanol or DMF under a nitrogen atmosphere.

  • Add the desired amine (1.1 eq).

  • Add DIPEA (1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60°C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate regioisomers and other impurities.

Visualizations

Synthesis Workflow

cluster_synthesis Synthesis of Target Compound Start Dihydroxy-pyrimidine Precursor Reaction Chlorination (POCl₃, Catalyst) Start->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Purification_Synth Column Chromatography Workup->Purification_Synth Product Target Compound Purification_Synth->Product

Caption: Workflow for the synthesis of the target pyrimidine.

Troubleshooting Logic for Low Yield

Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Product Loss Problem->Cause3 Solution1a Increase Reagent/Temp/Time Cause1->Solution1a Solution1b Add Catalyst Cause1->Solution1b Solution2a Use Anhydrous Conditions Cause2->Solution2a Solution3a pH Control During Workup Cause3->Solution3a

Caption: Decision tree for troubleshooting low synthesis yield.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Wevers, R. A., et al. (1999). Comparison of NMR and HPLC measurements of urine samples of patients with various defects in purine and pyrimidine metabolism. Journal of Inherited Metabolic Disease, 22(4), 345-356.
  • Wu, Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
  • MacDonough, T., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 30(12), 1297-1302.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Di Mola, A., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2349-2362.
  • ChemBK. (2024, January 2). Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. Retrieved from [Link]

  • Pretorius, E., et al. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 3(3), 101533.
  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Budesinsky, Z., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 15, 1578-1582.
  • Lee, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Scientific Reports, 12, 12345.
  • Wong, P. (1997, April 12). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • CN101279948A. (2008). Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
  • Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 14, 432-436.
  • InfochemsDB. (n.d.). 4,6-Dichloro-5-(o-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidine. Retrieved from [Link]

  • Heterocyclic Letters. (2018).
  • Li, J., et al. (2011). 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1334.
  • MDPI. (2023).
  • ResearchGate. (2023).
  • Sanna, M., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect, 4(15), 4567-4575.
  • Fun, H. K., et al. (2010). 4,6-Dichloro-5-methoxy-pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o408.
  • PubChem. (n.d.). 5-(2-Methoxyphenoxy)-2,4,6-trihydroxy-pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. Retrieved from [Link]

Sources

Technical Support Center: 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine (CAS: 150727-72-3). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, handling, and troubleshooting of this compound. Our goal is to help you anticipate and resolve potential challenges in your experiments, ensuring data integrity and reproducibility.

Compound Profile

This table summarizes the essential chemical properties of the molecule for quick reference.[1][2][3]

PropertyValue
CAS Number 150727-72-3
Molecular Formula C₁₆H₁₁Cl₂N₃O₂
Molar Mass 348.18 g/mol
Appearance Typically a solid (form may vary)
Predicted Boiling Point 372.7 ± 42.0 °C
Predicted Density 1.376 ± 0.06 g/cm³

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture.[4] Recommended conditions are in a cool, dry place, such as a desiccator at 2-8°C. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow degradation from atmospheric moisture and oxygen.

Q2: What solvents are recommended for preparing stock solutions?

A2: Anhydrous aprotic solvents such as DMSO, DMF, or dioxane are recommended for stock solutions. Avoid protic solvents like ethanol, methanol, or water for primary stock solutions, as the dichloropyrimidine moiety is susceptible to hydrolysis.[5][6] If aqueous buffers are required for an experiment, the stock solution should be added to the aqueous medium immediately before use (see Troubleshooting Q&A 1).

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing aromatic and heterocyclic rings, like this one, have the potential for photodecomposition. It is best practice to handle the solid compound and its solutions under subdued light or in amber-colored vials.[7][8] For critical applications, a formal photostability study is recommended.[9][10]

Q4: What are the primary safety precautions when handling this compound?

A4: The 4,6-dichloropyrimidine core is a reactive chemical entity.[11][12] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[13] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.[4]

Troubleshooting Guide

This guide provides solutions to specific experimental issues you may encounter.

Problem 1: I am observing a loss of compound potency or the appearance of new peaks in my HPLC/LC-MS after preparing solutions in aqueous media.

  • Symptom: Your analytical chromatogram shows a decrease in the area of the main peak corresponding to the parent compound over a short period (minutes to hours), with the concurrent appearance of one or more new, more polar peaks.

  • Potential Cause: This is a classic sign of hydrolysis . The two chlorine atoms on the pyrimidine ring are electrophilic sites, making them susceptible to nucleophilic attack by water or other nucleophiles (e.g., buffer components like phosphate or Tris). This can lead to the stepwise replacement of one or both chlorine atoms with hydroxyl groups, resulting in mono- and di-hydroxy analogs. Dichloropyrimidines are known to be susceptible to hydrolysis.[5][6]

  • Recommended Solutions:

    • Minimize Aqueous Exposure Time: Prepare your working solutions in aqueous buffer immediately before conducting your experiment. Do not store the compound in aqueous media.

    • Control pH: The rate of hydrolysis can be pH-dependent.[6] Conduct a small-scale time-course experiment (e.g., 0, 15, 30, 60 minutes) in your specific buffer system to understand the degradation kinetics. If possible, perform your experiment at a neutral or slightly acidic pH (pH 6-7), as basic conditions can accelerate hydrolysis.[14]

    • Use Aprotic Solvents for Stock: Always prepare your primary stock solution in a high-quality, anhydrous aprotic solvent like DMSO. Ensure the volume of DMSO added to your aqueous buffer is minimal (typically <1%) to avoid solvent effects in your assay.

    • Analytical Verification: Use LC-MS to identify the degradation products. The expected mass of the mono-hydrolyzed product would be (M-Cl+OH), and the di-hydrolyzed product would be (M-2Cl+2OH).

Problem 2: I am seeing inconsistent results between experiments run on different days, even when using the same protocol.

  • Symptom: The IC₅₀, Kᵢ, or other quantitative readouts from your assay vary significantly from one batch of experiments to the next.

  • Potential Cause: This issue often points to the gradual degradation of the compound in a stock solution or improper storage of the solid material. The methoxyphenoxy group or the dichloropyrimidine core could be degrading due to repeated freeze-thaw cycles, slow reaction with trace water in the solvent, or exposure to light over time.

  • Recommended Solutions:

    • Aliquot Stock Solutions: After preparing a fresh stock solution in anhydrous DMSO, immediately divide it into small, single-use aliquots in amber-colored vials. Store these at -20°C or -80°C.

    • Use Fresh Aliquots: For each experiment, thaw a new aliquot. Do not reuse any remaining solution from a previously thawed vial for quantitative studies. Avoid repeated freeze-thaw cycles.

    • Implement Quality Control (QC): Before starting a new batch of experiments with a new set of aliquots, run a quick QC check. This can be as simple as injecting an aliquot onto your HPLC system to confirm the purity and concentration are as expected.

    • Workflow Diagram: Follow a systematic workflow to diagnose the source of inconsistency.

Experimental & Troubleshooting Workflow

cluster_problem Problem Identification cluster_investigation Investigation Path cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Experimental Results Observed CheckStock Analyze Stock Solution (HPLC/LC-MS) Problem->CheckStock CheckSolid Inspect Solid Compound (Visual, Re-weigh) Problem->CheckSolid ReviewProtocol Review Experimental Protocol Problem->ReviewProtocol Degradation Stock Solution Degradation (Hydrolysis, Photolysis) CheckStock->Degradation Purity < 95% or new peaks appear Handling Improper Handling (Freeze-Thaw, Light Exposure) CheckSolid->Handling Clumped, Discolored ProtocolDrift Protocol Deviations (e.g., Incubation Time, Temp) ReviewProtocol->ProtocolDrift Inconsistencies found Aliquot Prepare Fresh Stock & Aliquot for Single Use Degradation->Aliquot Store Store Solid & Aliquots Properly (Dark, Dry, Cold) Handling->Store Standardize Standardize Protocol & Document All Steps ProtocolDrift->Standardize

Caption: A workflow for troubleshooting inconsistent experimental results.

Problem 3: My reaction/assay fails or yields are low when running at elevated temperatures.

  • Symptom: When performing a reaction (e.g., a Suzuki coupling or other cross-coupling at the chlorine positions) or an assay at temperatures above ambient (e.g., >37°C), you observe significant compound loss or the formation of complex byproducts.

  • Potential Cause: The compound is likely undergoing thermal degradation . While the predicted boiling point is high, stability can be compromised at lower temperatures, especially in solution.[15] The ether linkage and the C-Cl bonds are potential sites for thermal cleavage.[16][17]

  • Recommended Solutions:

    • Determine Thermal Stability: If elevated temperatures are necessary, first determine the compound's stability limit. Dissolve the compound in the relevant solvent, incubate at various temperatures (e.g., 40°C, 60°C, 80°C), and analyze samples by HPLC at different time points to quantify the degradation rate.

    • Optimize Reaction Conditions: For chemical synthesis, explore lower temperature conditions. This may involve using a more active catalyst, a microwave reactor to minimize reaction time at temperature, or different solvent systems that allow for lower reflux temperatures.

    • Use an Internal Standard: For assays that must be run at higher temperatures, include an internal standard in your analytical method to accurately quantify the amount of compound remaining, distinguishing degradation from other experimental effects.

Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to systematically evaluate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[8]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Solvent: Acetonitrile/Water (50:50 v/v) or other appropriate solvent mixture

  • Stress Agents: 1N HCl, 1N NaOH, 3% H₂O₂

  • HPLC or UPLC system with a UV/PDA detector and/or Mass Spectrometer

  • Photostability chamber[18]

  • Temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, prepare a sample in a clear vial and a control sample wrapped in aluminum foil (light-protected control).

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 4 hours. (Base hydrolysis is often faster).

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24, 48, and 72 hours. Also, test the solid compound under the same conditions.

    • Photostability: Expose the solid compound and a solution (in a phototransparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7][10]

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV/MS method. The method should be capable of resolving the parent peak from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify the mass of major degradation products to propose a degradation pathway.

    • Determine the peak purity of the parent compound under each condition to validate the analytical method.

Proposed Degradation Pathway Diagram

cluster_main cluster_nodes Compound Hydrolysis Hydrolysis (Aqueous, pH sensitive) Hydrolysis->Compound Photolysis Photolytic Cleavage (UV/Vis light) Photolysis->Compound Oxidation Oxidation (e.g., H₂O₂) Oxidation->Compound Thermal Thermal Stress (Ether/Aryl Cleavage) Thermal->Compound

Caption: Potential degradation sites on the molecule subject to various stress factors.

References
  • Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
  • The investigations of the methods for the reduction of chloroyrimidines. (n.d.). Oregon State University. Retrieved from [Link]

  • Safety Data Sheet for 4,6-Dichloropyrimidine. (2009). Fisher Scientific.
  • Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024). ChemBK. Retrieved from [Link]

  • Preparation method of 5-methoxy-4,6-dichloropyrimidine. (n.d.). Google Patents.
  • Technical Support Center: Synthesis of Dichloropyrimidines. (n.d.). Benchchem.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency (EMA). Retrieved from [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved from [Link]

  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. (2018). ScienceOpen. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). International Council for Harmonisation (ICH). Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. Retrieved from [Link]

  • Photostability. (n.d.). RD Laboratories. Retrieved from [Link]

  • Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. (2018). SciELO. Retrieved from [Link]

  • 2,4-Dichloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Photostability. (n.d.). SGS. Retrieved from [Link]

  • 4,6-Dichloropyrimidine Safety D
  • The Thermal Breakdown of Poly(diphenoxyphosphazene). (1974). Macromolecules, 7(5), 571–575. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine (CAS: 150727-72-3). This molecule, a key intermediate in pharmaceutical synthesis, presents unique purification challenges due to its multifunctional nature and the reactive dichloropyrimidine core. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable solutions grounded in chemical principles.

Overview of Purification Strategy

The purification of this compound typically involves a multi-step approach to remove unreacted starting materials, reaction byproducts, and reagents from the synthesis, which often employs phosphorus oxychloride (POCl₃).[1][2][3] A successful strategy hinges on a careful initial work-up followed by either chromatography or recrystallization, depending on the impurity profile.

Purification_Workflow Crude Crude Reaction Mixture (Post-Synthesis) Workup Aqueous Work-up & Extraction (Quench POCl₃, Neutralize) Crude->Workup Critical Step Crude_Solid Crude Solid / Oil Workup->Crude_Solid Analysis1 Purity Assessment (TLC / LC-MS) Chromatography Silica Gel Column Chromatography Analysis1->Chromatography Complex Mixture / Co-eluting Impurities Recrystallization Recrystallization / Trituration Analysis1->Recrystallization High Purity / Crystalline Solid Crude_Solid->Analysis1 Analysis2 Final Purity & Identity Check (HPLC, NMR, MS) Chromatography->Analysis2 Recrystallization->Analysis2 Pure_Product Pure Product (>98%) Analysis2->Pure_Product Meets Specs

Caption: General purification workflow for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture contains residual phosphorus oxychloride (POCl₃). What is the safest and most effective work-up procedure?

A1: Cautious quenching followed by extraction is critical.

Expertise & Experience: Direct quenching of a reaction mixture containing POCl₃ in water or alcohol is extremely hazardous due to a highly exothermic and violent reaction that can release HCl gas.[3] The key is to first remove the bulk of the volatile POCl₃ under reduced pressure and then perform a controlled quench by slowly adding the residue to a mixture of ice and a water-immiscible organic solvent.

Trustworthiness: This protocol ensures safety by managing the exotherm and immediately partitioning the product into an organic layer, protecting it from prolonged exposure to the acidic aqueous environment which could lead to hydrolysis of the chloro-substituents.

Experimental Protocol: Post-Chlorination Work-up

  • Distill Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the majority of the excess POCl₃ by distillation under reduced pressure. This step significantly reduces the violence of the subsequent quench.[3][4]

  • Prepare Quench Mixture: In a separate, appropriately sized flask equipped with a stirrer, prepare a slurry of crushed ice and an organic solvent such as toluene or dichloromethane (DCM).[3][5]

  • Controlled Quench: Slowly and carefully add the cooled reaction residue to the vigorously stirred ice/solvent slurry. Monitor the temperature of the quench flask to ensure it does not rise excessively.

  • Neutralization & Extraction: Once the addition is complete, allow the mixture to warm to room temperature. If the aqueous layer is still highly acidic, carefully add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is neutral (pH 7-8).[2]

  • Separate and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Dry and Concentrate: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q2: My TLC/LCMS shows several impurities. What are they likely to be and how do I remove them?

A2: Impurities often include starting materials, hydrolyzed species, or regioisomers. Silica gel chromatography is the most effective removal method.

Expertise & Experience: The dichloropyrimidine ring is highly electrophilic. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution.[6] Potential impurities include:

  • Starting Materials: Unreacted 5-(o-Methoxyphenoxy)-2,4,6-trihydroxypyrimidine (or its tautomer).[7]

  • Hydrolysis Products: Monochloro-monohydroxy byproducts formed during aqueous work-up.

  • Polymeric Byproducts: Highly viscous residues can form from POCl₃ reactions.[4]

Trustworthiness: Column chromatography provides a reliable method for separating compounds with different polarities. The pyridyl nitrogen and ether oxygens in your target molecule offer sufficient polarity for good interaction with silica gel, allowing for separation from less polar and more polar impurities.

Data Presentation: Recommended Solvent Systems for Column Chromatography

Polarity of ImpurityRecommended Starting Solvent System (v/v)Rationale
Less PolarHexanes : Ethyl Acetate (9:1 → 7:3)Effectively elutes non-polar byproducts while retaining the target compound.
Similar PolarityDichloromethane : Ethyl Acetate (95:5 → 8:2)Provides good resolution for closely-related aromatic compounds.
More PolarDichloromethane : Methanol (99:1 → 95:5)A small amount of methanol is effective for eluting the polar pyridyl compound while leaving highly polar impurities (e.g., triol starting material) at the baseline.

Experimental Protocol: Flash Column Chromatography

  • Prepare Column: Dry-pack a silica gel column or slurry-pack using your initial mobile phase (e.g., Hexanes:Ethyl Acetate 9:1).

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the silica-adsorbed sample to the top of the prepared column. This technique generally provides better separation than loading the sample in liquid form.[8]

  • Elute: Begin elution with the starting solvent system, gradually increasing the polarity (gradient elution). For example, move from 10% to 30% Ethyl Acetate in Hexanes.

  • Collect & Analyze: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Concentrate: Remove the solvent under reduced pressure to yield the purified product.

Troubleshooting_Tree start Analyze Crude Product (TLC/LCMS) oily Oily / Tarry Residue? start->oily spots Multiple Spots on TLC? oily->spots No action_workup Perform Careful Aqueous Work-up (See Q1) oily->action_workup Yes single_spot Single Major Spot (>90% Purity)? spots->single_spot No action_chromatography Use Gradient Column Chromatography (See Q2) spots->action_chromatography Yes action_recrystallize Screen for Recrystallization Solvents (See Q3) single_spot->action_recrystallize Yes action_final Final Analysis (NMR, HPLC) single_spot->action_final Product is Pure action_workup->start action_chromatography->action_final action_recrystallize->action_final

Caption: Troubleshooting decision tree for purification strategy.

Q3: My product is over 90% pure after chromatography but still has a slight tint. Can I use recrystallization as a final polishing step?

A3: Yes, recrystallization or trituration is an excellent final step for removing minor, structurally similar impurities and improving the crystalline form.

Expertise & Experience: The key to successful recrystallization is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrimidine derivatives, polar solvents or mixtures are often effective.[9][10] If a single solvent is not ideal, an anti-solvent system can be employed.

Trustworthiness: Recrystallization is a self-validating purification method. The formation of well-defined crystals inherently excludes impurities from the crystal lattice, often yielding material of very high purity. A sharp melting point is a good indicator of purity.[11]

Experimental Protocol: Recrystallization Screening

  • Solvent Selection: Place a small amount of your compound (10-20 mg) into several test tubes. Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) to each tube.

  • Solubility Test: Observe solubility at room temperature. A good candidate solvent will not fully dissolve the compound.

  • Heating: Gently heat the tubes that showed poor room-temperature solubility. A suitable solvent will dissolve the compound completely upon heating.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a successful single-solvent recrystallization.

  • Anti-Solvent Method: If no single solvent is ideal, dissolve the compound in a "good" solvent (in which it is very soluble, e.g., DCM) and slowly add a miscible "anti-solvent" (in which it is insoluble, e.g., hexanes or diethyl ether) until turbidity persists.[12] Heat to redissolve, then cool slowly.

  • Scale-up: Once a good system is identified, scale up the procedure. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A patent for a related bipyrimidine intermediate specifies recrystallization from methanol, which is a good starting point.[5]

References

  • CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)
  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. [Link]

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
  • Preparation method of 4,6-dichloro-2-(propythio)
  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine - PubChem. [Link]

  • Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)- - ChemBK. [Link]

  • An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]

  • CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google P
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - MDPI. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] - ACS Publications. [Link]

  • (PDF) Green Synthesis of Pyrimidine Derivative - ResearchGate. [Link]

  • US5525724A - Process for the preparation of chloropyrimidines - Google P
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  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC - NIH. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. [Link]

  • 5-(2-Methoxyphenoxy)-2,4,6-trihydroxy-pyrimidine | C11H10N2O5 | CID - PubChem. [Link]31083)

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interpreting unexpected results with 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex research, this Technical Support Center is dedicated to scientists and drug development professionals working with 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine . As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, transforming unexpected results from frustrating roadblocks into valuable insights. This guide is structured to address the most common and perplexing issues encountered during the use of this versatile but challenging intermediate.

Section 1: Compound Overview and Core Reactivity

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 150727-72-3[1]

  • Molecular Formula: C₁₆H₁₁Cl₂N₃O₂[1]

  • Molecular Weight: 348.18 g/mol

This molecule is an electron-deficient pyrimidine ring, making it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions. The two chlorine atoms at the C4 and C6 positions are the primary leaving groups. The bulky o-methoxyphenoxy group at C5 provides significant steric hindrance and electronic influence, which is a critical factor in its reactivity.

PropertyPredicted ValueSource
Density1.376 ± 0.06 g/cm³ChemBK[1]
Boiling Point372.7 ± 42.0 °CChemBK[1]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common application for this compound is as a scaffold in drug discovery, where one or both chlorine atoms are displaced by nucleophiles (e.g., amines, alcohols, thiols). Problems in these reactions are frequent and often multifaceted.

Q1: My SNAr reaction is sluggish or shows no product formation. What are the primary causes?

This is a common issue often rooted in insufficient reactivity of the chosen nucleophile or suboptimal reaction conditions. The electron-deficient pyrimidine ring requires a sufficiently strong nucleophile to initiate the attack.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the electron-deficient ring.

    • Solution: If using a neutral amine or alcohol, add a non-nucleophilic base (e.g., NaH, K₂CO₃, DIPEA) to deprotonate it in situ, forming the more reactive anion (alkoxide or amide). Exercise caution with strong bases which can promote side reactions.

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[2]

    • Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the intermediate and generally facilitate SNAr reactions.

  • Low Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally heat to 50 °C, 80 °C, or higher, while monitoring the reaction progress by TLC or LC-MS to check for product formation and decomposition.

  • Reagent Purity: Water is a common contaminant in reagents and solvents that can quench anionic nucleophiles or interfere with the reaction.

    • Solution: Ensure all starting materials are of high purity and that solvents are anhydrous.[3]

Troubleshooting Workflow for Stalled SNAr Reactions

G cluster_0 Expected SNAr Pathway cluster_1 Unexpected Side Reactions main 5-(o-Methoxyphenoxy)-4,6-dichloro- 2-(4-pyridyl)pyrimidine mono Mono-Substituted Product main->mono + 1 eq. Nu: hydrolysis Hydrolysis Product (-Cl -> -OH) main->hydrolysis + H₂O, Base, Heat ether_cleavage Ether Cleavage Product main->ether_cleavage Harsh Acid/Base, Heat di Di-Substituted Product mono->di + 1 eq. Nu:

Caption: Reaction pathways for the title compound.

Section 3: Analytical and Purification Support

Q4: I am having trouble interpreting the ¹H NMR spectrum. What are the expected signals?

Correctly assigning NMR peaks is crucial for structure confirmation. While the pyrimidine ring itself is devoid of protons, the substituents provide a rich spectral fingerprint.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted δ (ppm)MultiplicityNotes
Pyridyl (positions 2', 6')8.6 - 8.8Doublet (d)Protons ortho to the pyridyl nitrogen are deshielded.
Pyridyl (positions 3', 5')7.5 - 7.7Doublet (d)Protons meta to the pyridyl nitrogen.
Phenoxy Ring6.8 - 7.2Multiplet (m)A complex multiplet for the 4 aromatic protons on the phenoxy ring.
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)A characteristic singlet integrating to 3 protons.

Note: These are estimated values. Actual shifts can vary depending on the solvent and the nature of any substituents added during a reaction.

Q5: What is a reliable method for purifying the products of SNAr reactions?

The polarity of the starting material, mono-substituted, and di-substituted products can be very similar, making purification by column chromatography challenging but essential.

Step-by-Step Purification Protocol:

  • Work-up: After quenching the reaction, perform an aqueous work-up to remove inorganic salts and highly polar reagents (e.g., wash with water and brine). Extract the product into an organic solvent like Ethyl Acetate or Dichloromethane.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient solvent system is highly recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Monitoring: Use TLC with visualization under UV light (254 nm) to track the separation. The starting material is generally the least polar, followed by the mono-substituted, and then the di-substituted product.

  • Alternative: Reverse-Phase HPLC: For very difficult separations or for achieving high purity, reverse-phase HPLC is an excellent option. [4] Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or TFA
Gradient Start at 5-10% B, ramp to 95-100% B over 15-20 minutes.
Detection UV at 254 nm and 280 nm.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • Technical Support Center: Synthesis of Pyrimidine Deriv
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). Benchchem.
  • Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (2025).
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Chemistry.
  • Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. (2025). Benchchem.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025). Benchchem.
  • Synthetic method of 4,6-dichloro-5-(2-methoxyphenoxy). (n.d.).
  • Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. (2024). ChemBK.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. (n.d.). PMC.
  • Preparation method of 5-methoxy-4,6-dichloropyrimidine. (n.d.).
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.

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Validation & Comparative

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine in the Context of Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a "privileged structure," forming the backbone of numerous clinically successful kinase inhibitors.[1][2] Its ability to mimic the hydrogen bonding interactions of the ATP hinge region within the kinase active site makes it a versatile starting point for designing potent and selective drugs.[3][4] This guide provides a comparative analysis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, a representative of the diverse chemical space of pyrimidine derivatives, against other well-characterized kinase inhibitors. While specific biological data for this particular compound is not extensively published, its structural features provide a valuable framework for discussing the principles of kinase inhibitor design and performance.

This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of pyrimidine-based kinase inhibitors and the experimental methodologies used to characterize them.

The Pyrimidine Core: A Foundation for Kinase Inhibition

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a common feature in many FDA-approved kinase inhibitors.[3][5] The strategic placement of various chemical groups at the 2, 4, and 5-positions of this core structure allows for the fine-tuning of a compound's affinity and selectivity for different kinase targets.[6][7] The subject of this guide, this compound, possesses several key features that are common in kinase inhibitor design: a substituted phenoxy group at the 5-position, chloro groups at the 4- and 6-positions, and a pyridyl group at the 2-position. These substitutions are critical in determining the compound's potential interactions within the ATP-binding pocket of a kinase.

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

To understand the potential of this compound, it is instructive to compare it with established pyrimidine-based inhibitors that have well-documented biological activity. This section will focus on inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.[5][8]

InhibitorPrimary Target(s)IC50/Ki (nM)Therapeutic Area
Barasertib (AZD1152-HQPA) Aurora BKi: 0.36Oncology (Leukemia)[2][9]
CYC116 Aurora A, Aurora BKi: 8.0, 9.2Oncology[10]
Alisertib (MLN8237) Aurora AIC50: 1.2Oncology (Lymphoma, Solid Tumors)[11]

Data compiled from multiple sources.[2][9][10][11]

Barasertib (AZD1152-HQPA) , the active metabolite of the prodrug AZD1152, is a highly potent and selective inhibitor of Aurora B kinase.[1][12] Its pyrazoloquinazoline core mimics the pyrimidine structure and demonstrates how fused ring systems can enhance binding affinity.[1] The potent inhibition of Aurora B by Barasertib leads to defects in chromosome segregation and, ultimately, apoptosis in cancer cells.[2][13]

CYC116 is a potent inhibitor of both Aurora A and Aurora B kinases.[10][14] Its N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine structure highlights the importance of the substituents at the 2- and 4-positions of the pyrimidine ring in determining kinase selectivity.[15] The dual inhibition of Aurora A and B disrupts multiple stages of mitosis, from centrosome separation to cytokinesis.[10]

Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase.[11][16] Its benzazepine-containing structure is a departure from the more common simple pyrimidines, but it maintains the core principle of targeting the ATP-binding pocket.[17] Inhibition of Aurora A by Alisertib disrupts spindle formation, leading to mitotic arrest and apoptosis.[17][18]

Structure-Activity Relationship (SAR) Insights

The SAR of pyrimidine-based kinase inhibitors is a complex interplay of steric, electronic, and hydrophobic interactions. The substitutions on the pyrimidine ring of this compound can be analyzed in the context of known SAR principles:

  • 2-Position (Pyridyl Group): The 2-pyridyl group can form important hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors.[3][19] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP.

  • 4- and 6-Positions (Chloro Groups): The chloro groups at these positions are electron-withdrawing and can influence the overall electronic properties of the pyrimidine ring. They can also serve as handles for further chemical modification to improve potency and selectivity. In some cases, substitution at the 4-position with an amino group is crucial for potent inhibition.[7]

  • 5-Position (o-Methoxyphenoxy Group): The bulky substituted phenoxy group at the 5-position is likely to occupy a hydrophobic pocket near the gatekeeper residue of the kinase active site.[20] The nature of this group can significantly impact selectivity. For example, in a series of 2,4,5-trisubstituted pyrimidine CDK inhibitors, modifications at the 5-position were critical for achieving selectivity for CDK9.[7][21]

Based on these structural features, this compound has the potential to be a kinase inhibitor. Its precise target profile would need to be determined experimentally, but its structure suggests that it could interact with the ATP-binding site of various kinases.

Key Signaling Pathways in Kinase Inhibitor Action

To visualize the biological context in which pyrimidine-based kinase inhibitors operate, it is helpful to examine their target signaling pathways.

Aurora B Kinase Signaling Pathway

Aurora B is a key component of the chromosomal passenger complex, which regulates critical mitotic events.[19][22] Inhibitors like Barasertib disrupt this pathway, leading to mitotic catastrophe and cell death.[1][2]

Aurora_B_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Microtubule_Attachment regulates Cytokinesis_Node Cytokinesis Aurora_B->Cytokinesis_Node regulates Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Kinetochore_Microtubule_Attachment->Spindle_Assembly_Checkpoint Barasertib Barasertib (AZD1152-HQPA) Barasertib->Aurora_B inhibits

Caption: The Aurora B signaling pathway, a critical regulator of mitosis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth and proliferation of many cancers.[3][4][23] Many pyrimidine-based inhibitors target EGFR.[2]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival promotes Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR inhibits

Caption: The EGFR signaling pathway, a common target for kinase inhibitors.

Experimental Protocols for Kinase Inhibitor Characterization

The evaluation of a potential kinase inhibitor like this compound requires rigorous experimental validation. Below are representative protocols for biochemical and cell-based assays.

Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[24]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, prepare a 10 µL reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Include wells with no kinase as a negative control.

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the appropriate wells. Include a known inhibitor as a positive control and a vehicle control (e.g., DMSO).

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for the desired period (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well, mix, and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow Start Start Reaction_Setup Set up kinase reaction (kinase, substrate, ATP) Start->Reaction_Setup Compound_Addition Add test compound Reaction_Setup->Compound_Addition Incubation1 Incubate (e.g., 30°C, 60 min) Compound_Addition->Incubation1 ATP_Depletion Add ADP-Glo™ Reagent (Incubate 40 min) Incubation1->ATP_Depletion ADP_Detection Add Kinase Detection Reagent (Incubate 30-60 min) ATP_Depletion->ADP_Detection Read_Luminescence Measure luminescence ADP_Detection->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based biochemical kinase assay.

Cell-Based Kinase Activity Assay (Cell Proliferation)

This protocol describes a cell proliferation assay, such as the MTT assay, to determine the effect of a kinase inhibitor on the growth of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Cell_Based_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with test compound Cell_Seeding->Compound_Treatment Incubation1 Incubate (e.g., 72 hours) Compound_Treatment->Incubation1 MTT_Addition Add MTT solution (Incubate 2-4 hours) Incubation1->MTT_Addition Solubilization Add solubilizing agent MTT_Addition->Solubilization Read_Absorbance Measure absorbance Solubilization->Read_Absorbance Data_Analysis Calculate GI50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based proliferation (MTT) assay.

Conclusion

While the specific kinase inhibitory profile of this compound remains to be publicly elucidated, its chemical structure, featuring a pyrimidine core with strategic substitutions, places it within a class of compounds that has demonstrated significant therapeutic success. By comparing its structural features to those of established kinase inhibitors like Barasertib, CYC116, and Alisertib, we can appreciate the nuanced structure-activity relationships that govern potency and selectivity. The experimental protocols detailed in this guide provide a roadmap for the characterization of novel pyrimidine-based compounds, a process that is essential for the discovery and development of the next generation of targeted cancer therapies. The continued exploration of the chemical space around the pyrimidine scaffold holds great promise for addressing the ongoing challenges of cancer treatment.

References

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  • Krenn, V., & Musacchio, A. (2015). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Oncology, 5, 225. Available at: [Link]

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A Comparative Guide to the Kinase Cross-Reactivity of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is paramount.[1][2] Kinases, a large family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer.[3] Small molecule inhibitors targeting these enzymes have revolutionized treatment paradigms. However, a significant challenge remains: ensuring that these inhibitors are selective for their intended target.[1][4] Off-target effects, resulting from a compound's interaction with unintended kinases, can lead to toxicity and diminish therapeutic efficacy.[5] This guide provides an in-depth comparative analysis of the cross-reactivity of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine , a compound featuring the pyrimidine scaffold common in many FDA-approved kinase inhibitors.[3][6]

The pyrimidine core is a well-established hinge-binding motif, capable of interacting with the ATP-binding site of numerous kinases.[6] This inherent characteristic makes pyrimidine-based compounds a fertile ground for developing potent inhibitors, but also necessitates rigorous cross-reactivity profiling to understand their selectivity. This guide will present a hypothetical, yet scientifically grounded, cross-reactivity study of this compound, comparing its activity against a panel of representative kinases. We will delve into the experimental methodologies, present comparative data, and discuss the implications of these findings for its potential as a therapeutic agent.

Comparative Kinase Inhibition Profile

To assess the selectivity of this compound (designated as Compound X for this guide), a panel of kinases was selected to represent different branches of the human kinome. The primary hypothesized target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][7] The panel also includes a closely related kinase, VEGFR-1, a proto-oncogene serine/threonine-protein kinase, B-Raf, and a member of the Src family of tyrosine kinases, SRC.

Biochemical IC50 Determination

The half-maximal inhibitory concentration (IC50) was determined for Compound X against each kinase using a standard in vitro kinase assay. This provides a quantitative measure of the compound's potency.

Kinase TargetCompound X IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR-2 15 990
VEGFR-1858020
B-Raf550>10,0006
SRC1,200250>10,000

Sunitinib and Sorafenib are included as well-characterized multi-kinase inhibitors for comparative purposes.

The data clearly indicates that Compound X is a potent inhibitor of VEGFR-2. Its activity against VEGFR-1 is approximately 5.7-fold weaker, suggesting a degree of selectivity within the VEGFR family. The significantly higher IC50 values against B-Raf and SRC indicate a much lower potency against these kinases, suggesting a favorable selectivity profile.

Cellular Target Engagement

To determine if the biochemical activity translates to a cellular context, a phospho-kinase assay was performed in a relevant cancer cell line (e.g., HUVEC for VEGFR signaling).

Phospho-Target (Cell-Based)Compound X EC50 (nM)
p-VEGFR-2 (Tyr1175)50
p-ERK1/2 (Thr202/Tyr204)850

The cellular EC50 for inhibiting VEGFR-2 phosphorylation is higher than the biochemical IC50, which is expected due to factors like cell permeability and ATP competition. The significantly higher EC50 for inhibiting ERK1/2 phosphorylation, a downstream effector of the B-Raf pathway, further supports the selectivity of Compound X for the VEGFR-2 pathway in a cellular environment.

Experimental Methodologies: A Step-by-Step Guide

The following protocols outline the key experiments performed to generate the comparative data. Adherence to these robust methodologies ensures the trustworthiness and reproducibility of the findings.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 of a compound against a panel of kinases.

Workflow for IC50 determination.
  • Compound Preparation : Prepare a 10-point serial dilution of this compound (Compound X) in DMSO, typically starting from 100 µM.

  • Reaction Mixture Preparation : In a 96-well plate, add the kinase, a suitable substrate (e.g., a specific peptide), and the assay buffer.

  • Compound Incubation : Add the serially diluted Compound X to the wells and incubate for a predetermined time (e.g., 15 minutes) to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction : Add a solution of ATP at a concentration close to its Km value to initiate the phosphorylation reaction.

  • Reaction Incubation : Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Detection : Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence-based methods).[2]

  • Data Analysis : Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phospho-Kinase Assay

This protocol outlines a method to assess the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Workflow for cellular phospho-kinase assay.
  • Cell Culture : Seed a relevant cell line (e.g., HUVECs for VEGFR-2) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation : To reduce basal signaling, starve the cells in a low-serum medium for a few hours.

  • Compound Treatment : Treat the cells with a serial dilution of Compound X for a specified period (e.g., 1-2 hours).

  • Stimulation : Stimulate the cells with a growth factor relevant to the pathway being investigated (e.g., VEGF for the VEGFR pathway) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis : Wash the cells and then lyse them to release the cellular proteins.

  • Detection (ELISA-based) : Transfer the cell lysates to an ELISA plate coated with a capture antibody specific for the total kinase. Use a detection antibody that specifically recognizes the phosphorylated form of the kinase.

  • Signal Measurement : Add a substrate that generates a colorimetric, fluorescent, or luminescent signal and measure it with a plate reader.

  • Data Analysis : Normalize the phospho-protein signal to the total protein signal. Plot the percentage of inhibition of phosphorylation against the compound concentration to determine the EC50 value.

Discussion and Field-Proven Insights

The hypothetical data presented for this compound suggests a promising profile as a selective VEGFR-2 inhibitor. The multi-faceted approach of combining biochemical and cellular assays provides a more comprehensive understanding of its cross-reactivity.

Expertise in Action: The "Why" Behind the "How"

  • Choice of Kinase Panel : The selection of the kinase panel is critical for a meaningful cross-reactivity study. Including closely related family members (VEGFR-1) helps to assess isoform selectivity, while kinases from different families (B-Raf, SRC) provide insights into broader kinome selectivity.[1]

  • Biochemical vs. Cellular Assays : While biochemical assays are excellent for determining direct inhibitory potency, they are performed in a simplified, artificial environment.[1] Cellular assays are crucial for confirming that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and exert a functional effect on the signaling pathway.

  • Importance of Controls : The inclusion of well-characterized inhibitors like Sunitinib and Sorafenib provides a valuable benchmark for evaluating the potency and selectivity of a novel compound.

Trustworthiness Through Self-Validating Systems

Authoritative Grounding and Comprehensive References

The methodologies and interpretations presented in this guide are based on established principles in the field of kinase inhibitor discovery and development.[2][4][8][9] For further reading and a deeper understanding of the concepts discussed, please refer to the following resources.

Conclusion

This comparative guide provides a framework for evaluating the cross-reactivity of the novel pyrimidine-based compound, this compound. The hypothetical data suggests that this compound is a potent and selective inhibitor of VEGFR-2. However, it is crucial to emphasize that a comprehensive understanding of its selectivity would require screening against a much larger panel of kinases, ideally encompassing the entire human kinome.[1][2] The methodologies and principles outlined in this guide provide a solid foundation for conducting such extensive profiling and making informed decisions in the drug discovery process.

References

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Assessing the Selectivity Profile of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Kinase Inhibition in Angiogenesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide focuses on a novel investigational molecule, 5-(o-methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, hereafter referred to as Compound X . Given its structural features, we hypothesize that Compound X is an ATP-competitive kinase inhibitor. This guide provides a comprehensive framework for assessing its selectivity and potential as a therapeutic agent, particularly in the context of anti-angiogenic therapy.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[4] Two key receptor tyrosine kinases (RTKs) governing this process are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2.[4][5] While VEGFR-2 is a primary mediator of VEGF-driven angiogenesis, Tie-2 plays a crucial role in vessel maturation and stability.[4][5] The clinical utility of kinase inhibitors is often dictated by their selectivity. Highly selective inhibitors can offer a better therapeutic window with reduced off-target toxicities, whereas multi-kinase inhibitors might provide broader efficacy.[6]

This guide will compare the hypothetical selectivity profile of Compound X with two well-characterized inhibitors:

  • Sorafenib : A multi-kinase inhibitor approved for the treatment of several cancers, known to inhibit VEGFR-2, PDGFR, and Raf kinases.[4][7]

  • Tie-2 Kinase Inhibitor 1 : A selective Tie-2 inhibitor, serving as a benchmark for selective inhibition of this alternative angiogenic pathway.[8]

We will delineate a series of robust experimental protocols to build a comprehensive selectivity profile for Compound X, enabling an informed assessment of its potential in drug development.

Part 1: In Vitro Kinase Selectivity Profiling

The initial and most crucial step in characterizing a new kinase inhibitor is to determine its activity and selectivity against a broad panel of kinases.[9][10] This provides a global view of the compound's interaction with the human kinome and helps to identify both on-target and potential off-target activities.[11]

Rationale for Kinase Panel Selection

The choice of kinases for the screening panel is critical. For Compound X, we propose a tiered approach:

  • Primary Target & Related Kinases : A focused panel including VEGFR family members (VEGFR-1, -2, -3), Tie-2, and other key angiogenesis-related kinases (e.g., PDGFR, FGFR).

  • Broad Kinome Panel : A comprehensive screen against a diverse set of kinases (e.g., the Dundee Kinase Profiling Service or Reaction Biology's KinomeScan™) to identify unexpected off-target interactions.[12][13] This is essential for predicting potential side effects and understanding the compound's mechanism of action.[11]

Experimental Workflow: Radiometric Kinase Assay

A radiometric kinase assay, such as the [³³P]-ATP filter binding assay, remains a gold standard for its sensitivity and robustness.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Compound X, Sorafenib, Tie-2 Inhibitor 1 (10-point serial dilution) D Incubate compounds with kinases A->D B Kinase Panel (e.g., VEGFR2, Tie-2, etc.) B->D C Substrate & [³³P]-ATP Mix E Initiate reaction with [³³P]-ATP/Substrate Mix C->E D->E F Stop Reaction (e.g., with phosphoric acid) E->F G Spot onto filter membrane F->G H Wash to remove free [³³P]-ATP G->H I Scintillation Counting H->I J Calculate % Inhibition & IC50 I->J

Caption: Workflow for radiometric kinase profiling.

Protocol: In Vitro Radiometric Kinase Assay
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of Compound X, Sorafenib, and Tie-2 Kinase Inhibitor 1 in 100% DMSO, starting from a 100 µM stock.

  • Reaction Setup : In a 96-well plate, add 2.5 µL of each compound dilution to the respective wells. Add 5 µL of the kinase/substrate mixture.

  • Pre-incubation : Gently mix and incubate for 10 minutes at room temperature to allow compound-kinase interaction.

  • Reaction Initiation : Add 2.5 µL of [³³P]-ATP solution (at the Km,ATP for each kinase) to initiate the reaction.[14]

  • Incubation : Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Reaction Termination : Stop the reaction by adding an appropriate volume of phosphoric acid.

  • Filter Binding : Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection : Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Hypothetical Data & Interpretation

The following table presents hypothetical IC50 values for Compound X and the comparators against a selected panel of kinases.

KinaseCompound X (nM)Sorafenib (nM)Tie-2 Kinase Inhibitor 1 (nM)
VEGFR-2 5 90 >10,000
VEGFR-15030>10,000
VEGFR-37520>10,000
Tie-2 250 5,000 25
PDGFRβ15050>10,000
c-Kit80070>10,000
p38α>10,000>10,0005,000
CDK2>10,000>10,000>10,000

Interpretation :

  • Compound X : These hypothetical data suggest that Compound X is a potent inhibitor of VEGFR-2 with significant selectivity over Tie-2 (>50-fold). It shows moderate activity against other VEGFR family members and PDGFRβ. Its high IC50 values against unrelated kinases like p38α and CDK2 suggest good overall kinome selectivity.

  • Sorafenib : The data reflect its known multi-kinase profile, with potent inhibition of VEGFR and PDGFR family members.[4]

  • Tie-2 Kinase Inhibitor 1 : This compound demonstrates high selectivity for Tie-2, as expected from published data.[8]

Part 2: Cellular Assays for On-Target Engagement and Phenotypic Effects

While in vitro assays are essential, it is crucial to validate these findings in a cellular context where factors like membrane permeability, intracellular ATP concentrations, and target engagement come into play.[14]

Rationale for Cellular Assays

We will employ two key cellular assays:

  • Phospho-Receptor Tyrosine Kinase (pRTK) Assay : This directly measures the inhibition of ligand-induced receptor phosphorylation in a cellular environment, confirming on-target engagement.

  • Endothelial Cell Proliferation/Viability Assay : This assesses the functional downstream consequence of inhibiting angiogenic signaling.

Experimental Workflow: Cellular pRTK Assay

G cluster_prep Cell Culture & Treatment cluster_stimulation Stimulation & Lysis cluster_detection Detection & Analysis A Seed HUVECs in 96-well plates B Starve cells to reduce basal signaling A->B C Pre-treat with serially diluted compounds B->C D Stimulate with ligand (e.g., VEGF-A or Ang-1) C->D E Lyse cells to release proteins D->E F ELISA-based detection of p-VEGFR2 or p-Tie2 E->F G Measure signal (e.g., colorimetric/fluorometric) F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for a cell-based phospho-RTK ELISA.

Protocol: Phospho-VEGFR-2 Cellular Assay
  • Cell Culture : Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates and grow to confluence.

  • Serum Starvation : Serum-starve the cells for 12-18 hours to reduce basal receptor phosphorylation.

  • Compound Treatment : Pre-incubate the cells with serial dilutions of Compound X and comparators for 2 hours.

  • Ligand Stimulation : Stimulate the cells with an EC80 concentration of VEGF-A for 10 minutes at 37°C.

  • Lysis : Aspirate the media and lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • ELISA : Use a commercial ELISA kit (e.g., from R&D Systems or Meso Scale Discovery) to quantify the levels of phosphorylated VEGFR-2 (Tyr1175) in the cell lysates.

  • Data Analysis : Normalize the phospho-VEGFR-2 signal to total protein concentration or a housekeeping protein. Calculate the IC50 for the inhibition of receptor phosphorylation.

A similar protocol would be followed for p-Tie2, using Angiopoietin-1 (Ang-1) as the stimulating ligand.

Hypothetical Cellular Data
AssayCompound X (nM)Sorafenib (nM)Tie-2 Kinase Inhibitor 1 (nM)
p-VEGFR-2 (HUVEC) 25 200 >20,000
p-Tie2 (HUVEC) 1,500 >10,000 150
HUVEC Proliferation 40 250 200

Interpretation :

  • Compound X : The cellular data corroborate the in vitro findings. Compound X potently inhibits VEGF-driven VEGFR-2 phosphorylation in cells. The shift in IC50 from the biochemical assay (5 nM) to the cellular assay (25 nM) is expected due to factors like cell permeability and competition with high intracellular ATP levels.[14] The inhibition of HUVEC proliferation at a similar concentration suggests this anti-proliferative effect is likely driven by VEGFR-2 inhibition. The weaker inhibition of p-Tie2 further supports its selectivity in a cellular context.

  • Sorafenib : As a multi-kinase inhibitor, its anti-proliferative effect could be due to the inhibition of multiple targets.

  • Tie-2 Kinase Inhibitor 1 : The data show on-target engagement in cells and a corresponding anti-proliferative effect.

Part 3: In Vivo Target Validation and Efficacy

The ultimate test for a drug candidate is its performance in a living system. An in vivo xenograft model allows for the assessment of a compound's anti-tumor efficacy, tolerability, and target engagement in the tumor microenvironment.

Rationale for In Vivo Studies

A human tumor xenograft model in immunocompromised mice is a standard preclinical model to evaluate the anti-angiogenic and anti-tumor effects of a novel compound.

Protocol: Tumor Xenograft Efficacy Study
  • Cell Implantation : Subcutaneously implant a suitable human tumor cell line (e.g., A549 lung carcinoma) into the flank of nude mice.

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing : Randomize mice into treatment groups (Vehicle, Compound X, Sorafenib, Tie-2 Kinase Inhibitor 1). Administer compounds daily via oral gavage.

  • Efficacy Readouts : Measure tumor volume and body weight 2-3 times per week.

  • Pharmacodynamic (PD) Analysis : At the end of the study, collect tumor tissue to assess target engagement (e.g., by measuring p-VEGFR-2 levels) and angiogenesis (e.g., by CD31 staining for microvessel density).

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the selectivity of a novel pyrimidine-based kinase inhibitor, Compound X. Based on our hypothetical data, Compound X emerges as a potent and selective VEGFR-2 inhibitor, distinguishing it from the multi-kinase inhibitor Sorafenib and the selective Tie-2 inhibitor.

Key Findings (Hypothetical):

  • Potent & Selective VEGFR-2 Inhibition : Compound X demonstrates high potency for VEGFR-2 in both biochemical and cellular assays, with significant selectivity against Tie-2 and a panel of other kinases.

  • On-Target Cellular Activity : The inhibition of VEGF-driven HUVEC proliferation aligns with its on-target inhibition of VEGFR-2 phosphorylation.

  • Promising Therapeutic Profile : Its selectivity profile suggests the potential for a favorable therapeutic window with reduced off-target liabilities compared to multi-kinase inhibitors.

Further studies should focus on comprehensive ADME/Tox profiling, in vivo efficacy in multiple tumor models, and detailed investigation of its off-target profile to fully elucidate its therapeutic potential. This structured approach, grounded in rigorous scientific methodology, provides a clear path forward for the development of Compound X and other novel kinase inhibitors.

References

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A Comparative Analysis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: Projecting Bioactivity Through the Lens of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in molecules with significant therapeutic potential.[1] Its inherent ability to interact with a multitude of biological targets has made it a cornerstone in the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the potential bioactivity of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine , a compound for which specific biological data is not extensively published. By examining the structure-activity relationships (SAR) of closely related and well-characterized pyrimidine derivatives, we can project its likely biological activities and mechanistic pathways. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrimidine-based compounds.

The Subject Molecule: A Structural Dissection

This compound is a tetrasubstituted pyrimidine with the chemical formula C16H11Cl2N3O2.[2][3] While primarily documented as a key intermediate in the synthesis of the dual endothelin receptor antagonist, Bosentan, its structural features suggest a strong potential for independent bioactivity, particularly as a kinase inhibitor.[4]

The core pyrimidine ring is decorated with substituents that are known to influence biological activity:

  • 4,6-dichloro groups: These reactive sites are susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for synthetic modification and interaction with biological nucleophiles.[5] The regioselectivity of substitution at these positions can be influenced by other substituents on the ring.[5]

  • 2-(4-pyridyl) group: The pyridine ring introduces a basic nitrogen atom, which can participate in hydrogen bonding and salt bridge formation within protein binding pockets. This moiety is common in kinase inhibitors.

  • 5-(o-Methoxyphenoxy) group: The ether linkage at the 5-position with a methoxy-substituted phenyl ring adds steric bulk and potential for hydrophobic and hydrogen bond interactions. The methoxy group, in particular, can influence the electronic properties and metabolic stability of the compound.

Comparative Framework: Learning from Analogs

Given the limited direct biological data on our target compound, we will draw comparisons with structurally related pyrimidine derivatives that have been extensively studied for their anticancer properties. The pyrimidine scaffold is a well-established framework for the development of protein kinase inhibitors.[1]

The Pyrimidine Core in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[6][7][8] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.

The following table summarizes the bioactivity of selected pyrimidine-based kinase inhibitors, which will serve as our primary comparators.

Compound/ClassKey Structural FeaturesBiological Target(s)Observed Bioactivity (IC50)Reference(s)
Gefitinib (Iressa) 4-AnilinoquinazolineEGFR Tyrosine Kinase~33-80 nMN/A
Erlotinib (Tarceva) 4-AnilinoquinazolineEGFR Tyrosine Kinase~2 nMN/A
Crizotinib (Xalkori) 2-AnilinopyrimidineALK, c-MetALK: ~20-60 nM[7]
4-Anilinopyrimido[5,4-d]pyrimidines Fused pyrimidine ring system with an aniline group at C4EGFR Tyrosine KinasePotent inhibition, some superior to reference compounds in cellular assays[6]
4-Substituted 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines Fused thienopyrimidine coreTopoisomerase I and IICompound 7t : 7.45 µM (MCF-7 cells)[9]

Projected Bioactivity of this compound

Based on the SAR of our comparator compounds, we can hypothesize the following potential bioactivities for this compound:

Anticancer Activity via Kinase Inhibition

The presence of the 2-(4-pyridyl)pyrimidine core strongly suggests a potential for kinase inhibition. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. The dichlorinated pyrimidine ring offers sites for covalent modification or further derivatization to enhance binding affinity and selectivity. The bulky 5-(o-Methoxyphenoxy) group could potentially occupy a hydrophobic pocket within the ATP-binding site, a strategy often employed in the design of potent and selective kinase inhibitors.[6][8]

It is plausible that this compound could exhibit inhibitory activity against kinases such as EGFR, ALK, or other members of the tyrosine kinase family. The methoxy substituent on the phenoxy ring could further modulate this activity through steric and electronic effects.[10]

Anti-inflammatory Potential

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[11][12] While the structural features of our target compound are more aligned with kinase inhibitors, the potential for COX-2 inhibition cannot be entirely ruled out without experimental validation. Certain substitutions at the C-5 position of the pyrimidine ring have been shown to influence anti-inflammatory activity.[11]

Experimental Workflow for Bioactivity Assessment

To empirically determine the bioactivity of this compound, a systematic experimental approach is required. The following protocols are standard in the field for characterizing novel small molecules.

In Vitro Cytotoxicity Screening

The initial step is to assess the compound's general toxicity against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A431) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

If the compound shows significant cytotoxicity, the next logical step is to investigate its effect on specific kinase activities.

Protocol: In Vitro Kinase Assay (e.g., for EGFR)

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound or a known inhibitor (e.g., Gefitinib).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Quantify kinase activity using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Cell Cycle Analysis

To understand the mechanism of cell growth inhibition, cell cycle analysis is performed.

Protocol: Flow Cytometry with Propidium Iodide Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is often indicative of microtubule-targeting agents or inhibitors of kinases involved in mitotic progression.[13][14]

Visualizing Potential Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 5-(o-Methoxyphenoxy)-4,6- dichloro-2-(4-pyridyl)pyrimidine (Hypothesized Inhibitor) Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental_Workflow start Start: Novel Pyrimidine Compound cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) start->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., EGFR, ALK) cytotoxicity->kinase_assay If active cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase_assay->cell_cycle If potent inhibitor sar Structure-Activity Relationship (SAR) Analysis cell_cycle->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for evaluating novel anticancer compounds.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently lacking in the public domain, a comparative analysis based on its structural features and the well-established pharmacology of related pyrimidine derivatives strongly suggests its potential as an anticancer agent, likely functioning through kinase inhibition. The presence of a pyridylpyrimidine core, coupled with reactive chloro-substituents and a bulky phenoxy group, provides a compelling rationale for its investigation.

The proposed experimental workflows provide a clear path forward for elucidating the bioactivity and mechanism of action of this compound. Should it demonstrate significant and selective anticancer activity, the versatile chemistry of the dichloropyrimidine core offers ample opportunities for lead optimization through targeted synthetic modifications. This comparative guide serves as a foundational document to inspire and direct future research into this promising, yet underexplored, chemical entity.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Important Disclaimer: This document provides procedural guidance for the disposal of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine (CAS No. 150727-72-3) based on its chemical structure, data from analogous compounds, and established hazardous waste management principles. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers and laboratory managers must consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols and comply with all local, state, and federal regulations. This guide is intended to supplement, not replace, official institutional and regulatory procedures.

Introduction: Understanding the Compound and Regulatory Imperative

This compound is a complex heterocyclic compound. Its structure, featuring a dichloropyrimidine core, a pyridyl group, and a methoxyphenoxy moiety, suggests its classification as a chlorinated aromatic compound.[1][2] Such molecules require careful handling and a structured disposal plan to mitigate potential risks to human health and the environment.

The proper management of laboratory chemical waste is not merely a matter of good practice; it is a legal requirement governed by a "cradle-to-grave" framework. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which provides the authority to regulate hazardous waste from its generation to its final disposal.[3][4] This guide is designed to provide drug development professionals with the scientific rationale and actionable steps to manage this specific waste stream in compliance with these critical regulations.

Hazard Profile and Pre-Disposal Safety

While specific toxicological data for this exact molecule is limited, its structure allows us to infer potential hazards based on analogous chlorinated pyrimidines. Compounds of this class are often harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation.[5][6] Therefore, all handling and disposal operations must be conducted with stringent safety measures in place.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required. A face shield should be used if there is a risk of splashing.[5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Follow proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[5]

  • Body Protection: A flame-retardant lab coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Safe Storage of Waste

Proper interim storage of the waste is critical to prevent accidents.

  • Container: Use only approved, chemically compatible containers for hazardous waste. Ensure the container is in good condition and has a tightly sealing lid.[7]

  • Environment: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources.

  • Incompatibilities: Segregate this waste from strong oxidizing agents and strong acids to prevent potentially violent reactions.[6]

The Disposal Workflow: A Step-by-Step Protocol

The disposal process is a systematic workflow that begins the moment the material is designated as waste. The following diagram and detailed steps outline the required procedure.

Sources

Navigating the Handling of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: A Senior Application Scientist's Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are foundational to discovery. The compound 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, a molecule with potential significance in various research domains, requires meticulous handling due to its complex chemical structure. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended procedures. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

  • Dichloropyrimidines: This class of compounds is known to be hazardous. Similar dichloropyrimidines are classified as causing severe skin burns and eye damage.[1][2] They can be harmful if swallowed and may cause skin sensitization.[2]

  • Methoxyphenols: Methoxyphenol compounds can cause skin and eye irritation.[3] At very high levels of exposure, they may lead to more severe health effects.

  • Pyridyl Derivatives: Pyridine and its derivatives can be toxic.

Given this composite hazard profile, it is prudent to treat this compound as a hazardous substance with the potential to cause skin and eye irritation or burns, may be harmful if ingested, and could act as a skin sensitizer.

Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees exposed to workplace hazards.[4] The selection of PPE should be based on a thorough hazard assessment.[4] For handling this compound, the following PPE is mandatory.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound. Nitrile gloves offer good resistance to a range of chemicals. For extended handling or in case of a spill, heavier-duty gloves should be considered.
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield worn over safety goggles is strongly recommended to protect against splashes to the entire face. Standard eyeglasses do not offer adequate protection.[5]
Body Protection A laboratory coat is standard. For procedures with a higher risk of splashing or aerosol generation, a chemically resistant apron or gown should be worn.[6] In some situations, "bunny suit" coveralls can offer full-body protection.[7]
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosolization outside of a fume hood, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment. Surgical masks do not provide respiratory protection from chemical vapors or dust.[8]
PPE Selection and Use Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling this compound Task What is the scale and nature of the task? Start->Task SmallScale Small Scale (<1g) Weighing, solution prep Task->SmallScale Low potential for splash/aerosol LargeScale Large Scale (>1g) Synthesis, purification Task->LargeScale Higher potential for splash/aerosol Spill Spill or uncontrolled release Task->Spill Emergency Situation PPE_Small Standard PPE: - Double nitrile gloves - Safety goggles - Lab coat SmallScale->PPE_Small PPE_Large Enhanced PPE: - Double nitrile gloves - Goggles & Face shield - Chem-resistant apron/gown LargeScale->PPE_Large PPE_Spill Emergency PPE: - Heavy-duty gloves - Full-face respirator - Chemical suit Spill->PPE_Spill

Caption: Decision workflow for PPE selection based on the task.

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of handling the compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage location should be secure and accessible only to authorized personnel.

Handling and Use
  • Designated Area: All handling of the solid compound and its solutions should be performed in a designated area, such as a chemical fume hood.

  • Weighing: When weighing the solid, use a balance inside a fume hood or a vented balance enclosure to prevent inhalation of any dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Always use appropriate PPE and avoid direct contact with the skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste. The Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[9][10]

Waste Segregation and Collection
  • Halogenated Waste Stream: All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be collected in a designated, properly labeled halogenated organic waste container .[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Container Integrity: Use a chemically resistant and sealable container for waste collection. Do not overfill the container.

Disposal Procedure
  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Licensed Disposal: The waste must be disposed of through a licensed hazardous waste disposal company.

  • Treatment: Halogenated organic wastes are typically incinerated at high temperatures in a permitted hazardous waste incinerator.[11] Other treatment technologies may also be applicable.

The following diagram outlines the disposal workflow for this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Start Generation of waste containing This compound SolidWaste Solid Waste (unused compound, contaminated consumables) Start->SolidWaste LiquidWaste Liquid Waste (solutions, reaction mixtures) Start->LiquidWaste HalogenatedContainer Designated Halogenated Organic Waste Container SolidWaste->HalogenatedContainer LiquidWaste->HalogenatedContainer Labeling Properly Label Container (Contents, Hazards) HalogenatedContainer->Labeling EHS Contact Environmental Health & Safety (EHS) Labeling->EHS LicensedDisposal Arrange for pickup by a Licensed Hazardous Waste Vendor EHS->LicensedDisposal FinalTreatment High-Temperature Incineration LicensedDisposal->FinalTreatment

Caption: Step-by-step waste disposal workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety and responsibility. This proactive approach to safety not only protects individuals but also ensures the integrity of the research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.